9E-heptadecenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
76261-97-7 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(E)-heptadec-9-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8+ |
InChI Key |
QSBYPNXLFMSGKH-CMDGGOBGSA-N |
SMILES |
CCCCCCCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)O |
melting_point |
14.5°C |
physical_description |
Liquid |
Origin of Product |
United States |
Occurrence and Distribution of 9e Heptadecenoic Acid in Biological Systems
Natural Sources and Ecological Distribution
9E-Heptadecenoic acid, a monounsaturated fatty acid, is found across various domains of life, from microorganisms to plants and animals. Its distribution in nature is influenced by specific biosynthetic pathways and ecological interactions.
Microbial Origin and Diversity
Microorganisms are significant producers of this compound, with its presence reported in various bacteria and fungi. The yeast-like fungus Pseudozyma flocculosa is a notable natural source, producing the cis-isomer, cis-9-heptadecenoic acid, which exhibits antifungal properties. nih.govfatplants.netatamanchemicals.comasm.org This compound is thought to disrupt the cell membranes of susceptible fungi. nih.govfatplants.netatamanchemicals.comasm.org
In the realm of biotechnology, the oleaginous yeast Yarrowia lipolytica has been genetically engineered to enhance the production of odd-chain fatty acids, with cis-9-heptadecenoic acid being a major product. mdpi.com This highlights the microbial potential for industrial-scale synthesis of this valuable fatty acid. Studies have also identified the presence of this compound in various actinomycetes, including marine-derived strains, suggesting a broad distribution within this bacterial phylum. nih.gov Furthermore, fatty acid methyl ester (FAME) profiling has indicated the presence of heptadecenoic acid in bacteria such as Enterococcus and Escherichia coli. ecmdb.ca The compound has also been reported in Streptomyces. nih.gov
Table 1: Selected Microorganisms Producing this compound
| Micoorganism | Compound Form | Key Findings |
| Yarrowia lipolytica (engineered) | cis-9-Heptadecenoic acid | Genetically modified to be a significant producer for potential industrial applications. mdpi.com |
| Pseudozyma flocculosa | cis-9-Heptadecenoic acid | Naturally produces the fatty acid as an antifungal agent. nih.govfatplants.netatamanchemicals.comasm.org |
| Marine-derived actinomycetes | cis-9-Heptadecenoic acid | Identified as a potential sustainable source for this compound. plantfadb.org |
| Streptomyces | cis-9-Heptadecenoic acid | Reported as a producer of this fatty acid. nih.gov |
| Enterococcus and Escherichia coli | Heptadecenoic acid | Presence suggested through fatty acid methyl ester profiling. ecmdb.ca |
Plant Sources and Variability
While not as abundant as other fatty acids like oleic or linoleic acid, this compound is present in the plant kingdom. Trace amounts of its cis-isomer have been detected in some varieties of olive oil and in the seed oil of the Portia tree (Thespesia populnea). atamankimya.comwikipedia.org It has also been reported in the Korean pine (Pinus koraiensis). nih.gov
Table 2: Presence of Heptadecenoic Acid Variants in Plant Species
| Plant Species | Tissue/Oil | Compound Form | Notable Findings |
| Olive (Olea europaea) | Oil | cis-9-Heptadecenoic acid | Found in trace amounts in some varieties. atamankimya.comwikipedia.org |
| Portia tree (Thespesia populnea) | Seed oil | cis-10-Heptadecenoic acid | Detected in minor amounts (<1%). atamankimya.comwikipedia.org |
| Korean pine (Pinus koraiensis) | Not specified | cis-9-Heptadecenoic acid | Reported to be present. nih.gov |
| Panax species | Not specified | Heptadecanoic acid | Content varies significantly among different species. nih.gov |
Animal Tissues and Bioaccumulation Patterns
In the animal kingdom, this compound is notably found in ruminants. It is a constituent of the body fat and milk fat of animals like sheep and musk oxen. medchemexpress.comcdnsciencepub.com For example, the back fat of the musk ox has been estimated to contain approximately 0.9% cis-9-heptadecenoic acid. cdnsciencepub.com Its presence in these animals is believed to result from the microbial activity in the rumen, where propionate (B1217596), a precursor for odd-chain fatty acids, is produced during digestion.
Beyond livestock, heptadecanoic acid and its unsaturated forms have been identified in a diverse range of animals where they can act as semiochemicals—chemicals involved in communication. For instance, heptadecanoic acid is found in the subcaudal gland secretions of the European badger (Meles meles) and the occipital gland secretions of male Bactrian camels (Camelus bactrianus), playing a role in mate selection. atamanchemicals.comwikipedia.org It is also a component of the lipids in the Portuguese man-of-war (Physalia physalis). atamanchemicals.com
Table 3: Occurrence of Heptadecenoic Acid in Animal Tissues
| Animal | Tissue/Secretion | Compound Form | Function/Note |
| Musk Ox (Ovibos moschatus) | Back fat | cis-9-Heptadecenoic acid | Estimated at 0.9% of total fatty acids. cdnsciencepub.com |
| Sheep (Ovis aries) | Ruminant fat | cis-9-Heptadecenoic acid | Found in trace amounts. wikipedia.org |
| European Badger (Meles meles) | Subcaudal gland secretions | Heptadecanoic acid | Functions as a pheromone. atamanchemicals.comwikipedia.org |
| Bactrian Camel (Camelus bactrianus) | Occipital gland secretions | Heptadecanoic acid | Functions as a pheromone in males. atamanchemicals.comwikipedia.org |
| Portuguese man-of-war (Physalia physalis) | Lipids | Heptadecanoic acid | A common constituent of its lipids. atamanchemicals.com |
Environmental Presence and Dynamics
The microbial and plant origins of this compound suggest its likely presence in various environmental compartments such as soil and water. Persistent organic pollutants can enter the food chain through soil, water, and pasture, accumulating in fat-rich products like dairy. mdpi.com As a fatty acid produced by soil microorganisms and plants, this compound is part of the complex mixture of organic compounds in these environments.
Analytical methods for studying soil lipids often use related compounds like heptadecanoic acid methyl ester as an internal standard, which implies that such fatty acids are expected components of soil lipid profiles. ethz.ch The degradation and transformation of this compound in the environment will be influenced by microbial activity and physicochemical conditions, contributing to the dynamic nature of soil and aquatic organic matter.
Subcellular Localization and Compartmentalization of this compound
Within the cell, this compound, like other fatty acids, is not uniformly distributed. Its localization is key to its function. General databases suggest that this compound can be found within the cell membrane, the cytoplasm, and in adiposomes (lipid storage droplets). foodb.ca
Research on the antifungal properties of cis-9-heptadecenoic acid produced by Pseudozyma flocculosa indicates that its primary mode of action involves partitioning into the fungal cell membrane. nih.govfatplants.netatamanchemicals.comasm.org This integration into the lipid bilayer is believed to increase membrane fluidity, leading to disruption of membrane proteins and ultimately cell death. nih.govfatplants.netatamanchemicals.com
More broadly, fatty acid metabolism is highly compartmentalized within eukaryotic cells. nih.gov Key processes such as fatty acid synthesis and desaturation occur in specific organelles like the endoplasmic reticulum and, in plant cells, the plastids. frontiersin.orgresearchgate.net Fatty acids are then incorporated into various complex lipids and distributed to different cellular membranes and compartments. nih.gov This compartmentalization allows for precise regulation of lipid signaling and metabolism. balsinde.org For example, the remodeling of phospholipid fatty acids within different cellular pools is crucial for generating specific signaling molecules during cellular responses like inflammation. balsinde.org While these general principles of fatty acid trafficking and compartmentalization are well-established, specific studies detailing the precise subcellular distribution of this compound are limited.
Temporal and Spatial Variation in this compound Abundance in Organisms
The amount and location of this compound within an organism are not static. They can vary over time and between different tissues and organs.
In plants, the fatty acid composition, including that of less common fatty acids, can differ significantly between species and even varieties. nih.govacs.org A study on Panax species demonstrated clear differences in their fatty acid profiles, which could be used for classification. nih.gov The distribution of fatty acid-derived compounds can also vary within a single plant. For example, in tomatoes, the concentration of oxidized linoleic acid derivatives, which are structurally related to this compound, was found to be highest in the peel and sarcocarp tissues compared to the gelatinous tissue. tandfonline.com
The abundance of fatty acids in organisms can also be influenced by developmental stage, environmental conditions, and diet. In plants, factors such as water availability and temperature can affect fatty acid accumulation and composition. frontiersin.orgresearchgate.net In seaweeds, lipid content and composition have been shown to vary depending on the species, geographical location, and season. mdpi.com Similarly, in animals, the fatty acid profile of tissues is influenced by diet, particularly in monogastric animals. iastatedigitalpress.com In ruminants, while the diet is a factor, the microbial synthesis in the rumen plays a crucial role in determining the odd-chain fatty acid content in their tissues. atamankimya.com
Biosynthesis and Elucidation of 9e Heptadecenoic Acid Pathways
Precursor Utilization and Initial Steps in Odd-Chain Fatty Acid Synthesis
The biosynthesis of odd-chain fatty acids (OCFAs), including the C17 backbone of heptadecenoic acid, diverges from the more common even-chain fatty acid synthesis at the initial priming step. While even-chain fatty acids are built from two-carbon acetyl-CoA units, OCFAs utilize a three-carbon primer: propionyl-CoA . wikipedia.orgresearchgate.net
The process begins with the condensation of propionyl-CoA with malonyl-CoA, a reaction that forms 3-oxovaleryl-ACP and sets the foundation for an odd-numbered carbon chain. nih.gov Subsequent cycles of elongation add two-carbon units to this initial five-carbon compound. nih.gov The availability of propionyl-CoA is often the limiting factor for OCFA synthesis. researchgate.netacs.org In many microorganisms, this precursor must be supplied externally, for instance as propionate (B1217596), to facilitate the production of odd-chain fatty acids. nih.gov However, various metabolic pathways can generate propionyl-CoA endogenously from other metabolites like glucose or specific amino acids. nih.govfrontiersin.org Engineered pathways in microorganisms such as Yarrowia lipolytica and Escherichia coli have been developed to enhance the internal supply of propionyl-CoA, thereby boosting the production of OCFAs. researchgate.netfrontiersin.org
Desaturase Systems Involved in 9E-Heptadecenoic Acid Formation
The introduction of a double bond into the saturated C17 fatty acid chain is accomplished by a class of enzymes known as fatty acid desaturases.
Identification and Characterization of Specific Desaturases
The key enzyme responsible for creating the double bond at the ninth carbon position is a Δ9-desaturase . nih.govwikipedia.org These enzymes are specific in that they count from the carboxyl end of the fatty acid to introduce a double bond between the 9th and 10th carbon atoms. nih.govwikipedia.org In the context of heptadecenoic acid, a Δ9-desaturase acts on margaric acid (heptadecanoic acid, C17:0) to produce heptadecenoic acid (C17:1).
Research in the oleaginous yeast Yarrowia lipolytica has shown that engineering the expression of its native Δ9-desaturase gene, YlOLE1, is a successful strategy for producing (Z)-9-heptadecenoic acid (also known as cis-9-heptadecenoic acid). mdpi.comresearchgate.net Similarly, studies on the cyanobacterium Synechocystis sp. PCC 6803 demonstrated that its Δ9-desaturase can effectively process C17 fatty acids. nih.gov In mammals, the well-characterized stearoyl-CoA desaturase-1 (SCD1) is the primary enzyme for creating monounsaturated fatty acids and is known to act on various saturated fatty acyl-CoAs, including those with 16, 17, and 18 carbons. wikipedia.orgwikipedia.org
| Enzyme | Gene Example | Organism Example | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Δ9-Desaturase | YlOLE1 | Yarrowia lipolytica | Heptadecanoyl-CoA (C17:0) | (Z)-9-Heptadecenoyl-CoA (C17:1) | mdpi.com, researchgate.net |
| Δ9-Desaturase | desC | Synechocystis sp. PCC 6803 | C17:0-lipid | C17:1Δ9-lipid | nih.gov |
| Stearoyl-CoA Desaturase-1 (SCD1) | SCD1 | Mammals | Saturated Acyl-CoAs (e.g., C17:0, C18:0) | Monounsaturated Acyl-CoAs (e.g., C17:1, C18:1) | wikipedia.org |
Enzymatic Mechanisms of Delta-9 Desaturation
Δ9-desaturases are non-heme, iron-containing enzymes typically located in the membrane of the endoplasmic reticulum. wikipedia.orggsartor.org The desaturation reaction is an oxidative process that requires molecular oxygen (O₂) and a flow of electrons from a donor, usually NADH. wikipedia.org This electron transport chain involves two other key proteins: cytochrome b5 and NAD(P)H-cytochrome b5 reductase .
The mechanism proceeds through a series of redox reactions. Electrons are transferred from NADH to the reductase, then to cytochrome b5, and finally to the di-iron center of the desaturase enzyme. wikipedia.org This activates the molecular oxygen, which then facilitates the abstraction of two hydrogen atoms from the C-9 and C-10 positions of the saturated fatty acyl-CoA substrate. wikipedia.orgwikipedia.org The result is the formation of a double bond, typically in the cis (or Z) configuration, and the release of two water molecules. wikipedia.orgnih.gov
Elongase Systems Contributing to Heptadecenoic Chain Length
The construction of the 17-carbon chain of heptadecanoic acid from shorter odd-chain precursors is carried out by fatty acid elongase systems. These multienzyme complexes sequentially add two-carbon units to a growing acyl-CoA chain.
Role of Specific Elongases in C17 Fatty Acid Synthesis
The synthesis of very-long-chain fatty acids involves a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs). springermedizin.de Each ELOVL enzyme exhibits specificity for substrates of particular chain lengths and saturation levels. cambridge.org
Research on human cells has identified the specific elongases responsible for synthesizing C17 fatty acids. Studies have shown that ELOVL6 is the primary enzyme that catalyzes the elongation of pentadecanoic acid (C15:0) to heptadecanoic acid (C17:0). cambridge.org In the same studies, ELOVL7 showed only moderate activity for this conversion, while ELOVL1 and ELOVL3 displayed no significant activity. cambridge.org The preceding step, the elongation of tridecanoic acid (C13:0) to pentadecanoic acid (C15:0), is also predominantly carried out by ELOVL6. cambridge.org This highlights the central role of ELOVL6 in the synthesis of the C17 backbone required for this compound.
| Elongation Step | Primary Elongase | Relative Activity (%) | Reference |
|---|---|---|---|
| n-13:0 → n-15:0 | ELOVL6 | ~131% | cambridge.org |
| ELOVL1 | No significant gain | ||
| ELOVL3 | No significant gain | ||
| ELOVL7 | No significant gain | ||
| n-15:0 → n-17:0 | ELOVL6 | ~130% | cambridge.org |
| ELOVL7 | ~114% | ||
| ELOVL1 | No significant gain | ||
| ELOVL3 | Activity lower than control |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels to meet cellular needs and respond to external conditions. Key control points include precursor availability and the expression of the involved enzymes.
Enzyme Expression: The expression of both elongase and desaturase genes is subject to transcriptional regulation. This regulation can be influenced by diet, developmental stage, and hormonal signals. oup.complos.org For example, studies in Atlantic salmon have shown that the concentration of dietary fatty acids like oleic acid can upregulate the expression of elongase and desaturase genes involved in polyunsaturated fatty acid synthesis. plos.org
Fermentation Conditions: In microbial production systems, such as in the yeast Yarrowia lipolytica, the synthesis of (Z)-9-heptadecenoic acid is heavily influenced by the culture conditions. mdpi.com Optimizing the ratios of carbon sources (like sucrose (B13894) and glycerol), nitrogen sources, and the concentration of precursors (like sodium propionate) is crucial for maximizing both cell growth and the specific production of C17:1. mdpi.com Nitrogen limitation, for instance, is a common strategy to induce lipid accumulation in oleaginous yeasts. mdpi.com
Transcriptional and Translational Control Mechanisms
The synthesis of fatty acids, including this compound, is a highly regulated process controlled at both the transcriptional and translational levels to maintain lipid homeostasis.
Transcriptional Control: The expression of genes encoding the necessary biosynthetic enzymes is governed by a network of transcription factors. numberanalytics.com These proteins bind to specific DNA sequences to either activate or repress gene expression in response to cellular needs and external signals. numberanalytics.commdpi.com
SREBPs (Sterol Regulatory Element-Binding Proteins): In mammals, SREBPs, particularly SREBP-1c, are master regulators of lipogenesis. numberanalytics.commdpi.com When cellular energy levels are high, SREBPs are activated and move to the nucleus to upregulate the expression of key lipogenic genes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). numberanalytics.comfrontiersin.org
ChREBP (Carbohydrate-Responsive Element-Binding Protein): This transcription factor is activated by high glucose concentrations and works to increase the expression of genes involved in fatty acid synthesis. frontiersin.org
PPARs (Peroxisome Proliferator-Activated Receptors): These nuclear receptors, particularly PPARα and PPARγ, play a dual role. PPARα is a primary regulator of fatty acid oxidation, while PPARγ is involved in adipogenesis and lipid storage. numberanalytics.commdpi.com Their activity is modulated by the presence of fatty acids and their derivatives. numberanalytics.com
WRI1 (WRINKLED1): In plants, WRI1 is considered a master transcriptional regulator of oil biosynthesis. mdpi.com It directly targets and activates numerous genes involved in glycolysis and fatty acid synthesis. mdpi.com
Bacterial Regulators: In bacteria like Mycobacterium, the transcriptional regulator FasR controls the expression of the fas (fatty acid synthase) operon. nih.gov The binding of long-chain acyl-CoAs modulates FasR's affinity for DNA, thus regulating fatty acid production. nih.gov In Bacillus subtilis, the DesK-DesR two-component system regulates the expression of desaturase genes in response to temperature changes. wikipedia.org
Translational Control: While transcriptional control is a major regulatory point, translational efficiency also plays a role. Studies on rat liver FAS have shown that the levels of FAS mRNA and the FAS protein are not always parallel, suggesting that the rate at which mRNA is translated into protein can be adjusted. nih.gov For instance, after an initial induction phase where mRNA and protein levels rise together, the mRNA concentration might decrease while the protein amount continues to increase, indicating a change in translational efficiency or protein stability. nih.gov Furthermore, increased stability of FAS mRNA has been implicated in the overexpression of the enzyme in certain cancer cells, highlighting a post-transcriptional mechanism that enhances protein production. iiarjournals.org
Table 1: Key Transcription Factors in Fatty Acid Biosynthesis
| Transcription Factor | Organism(s) | Function | Key Target Genes |
|---|---|---|---|
| SREBP-1c | Mammals | Activates lipogenesis in response to insulin (B600854) and high energy status. mdpi.comfrontiersin.org | ACC, FAS numberanalytics.com |
| ChREBP | Mammals | Activates lipogenesis in response to high glucose. frontiersin.org | ACC, FAS frontiersin.org |
| PPARs | Mammals | Regulates fatty acid oxidation (PPARα) and storage (PPARγ). numberanalytics.commdpi.com | CPT1, ACAD numberanalytics.com |
| WRI1 | Plants | Master regulator of oil biosynthesis during seed development. mdpi.com | Glycolysis and fatty acid synthesis genes. mdpi.com |
| FasR | Mycobacterium | Transcriptional activator of fatty acid and mycolic acid biosynthesis. nih.gov | fas-acpS operon nih.gov |
| DesR | Bacillus subtilis | Transcriptional regulator of desaturase gene expression. wikipedia.org | des gene wikipedia.org |
Post-Translational Modifications of Biosynthetic Enzymes
After protein synthesis, the activity of biosynthetic enzymes is further fine-tuned by post-translational modifications (PTMs). wikipedia.org These covalent modifications can rapidly alter an enzyme's function, localization, or stability, allowing for immediate responses to metabolic changes. nih.govthermofisher.com
Phosphorylation: This is a common PTM for regulating fatty acid metabolism. thermofisher.com For example, AMP-activated protein kinase (AMPK), a sensor of low cellular energy, phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), the enzyme catalyzing the rate-limiting step in fatty acid synthesis. frontiersin.org This action effectively shuts down lipid synthesis when energy is scarce. Conversely, dephosphorylation can activate enzymes. In some studies, dephosphorylation of FAS has been shown to cause a significant increase in its activity. nih.gov
Acetylation: Lysine (B10760008) acetylation is an emerging PTM in the regulation of metabolic enzymes. sdbonline.org In Drosophila, the acetylation of a specific lysine residue on Fatty Acid Synthase (FASN) is significantly upregulated during periods of hyperactive lipogenesis, suggesting it plays a role in activating the enzyme without changing the total amount of protein present. sdbonline.org
Other Modifications: Other PTMs include the attachment of lipid molecules (lipidation), which can target a protein to a membrane, and proteolytic cleavage, where a precursor protein (propeptide) is cut to yield a mature, active form. wikipedia.org
Table 2: Post-Translational Modifications of Key Biosynthetic Enzymes
| Modification | Target Enzyme | Effect on Activity | Mediating Enzyme (Example) |
|---|---|---|---|
| Phosphorylation | Acetyl-CoA Carboxylase (ACC) | Inhibition numberanalytics.comfrontiersin.org | AMP-activated protein kinase (AMPK) frontiersin.org |
| Dephosphorylation | Fatty Acid Synthase (FAS) | Activation nih.gov | Protein Phosphatases nih.gov |
| Acetylation | Fatty Acid Synthase (FASN) | Activation sdbonline.org | Acetyltransferases |
Environmental and Nutritional Influences on Biosynthesis
The production of this compound is not solely determined by internal genetic and enzymatic controls; it is also significantly influenced by external environmental and nutritional factors.
Nutritional Factors: The availability of precursors is fundamental. The synthesis of odd-chain fatty acids like C17:1 requires a supply of propionyl-CoA. wikipedia.org In ruminant animals, this is readily available from the microbial fermentation of carbohydrates in the rumen. nih.gov In other organisms, it can be derived from the metabolism of certain amino acids or provided exogenously. nih.gov Studies on the yeast Yarrowia lipolytica demonstrate that supplementing the growth medium with sodium propionate is essential for OCFA synthesis, directly increasing the proportion of C17:1 produced. mdpi.com Conversely, the dietary fat content can influence synthesis; high-fat diets tend to suppress de novo fatty acid synthesis, while low-fat, high-carbohydrate diets stimulate it. jci.orgmdpi.com The type of fat also matters; diets rich in n-3 polyunsaturated fatty acids have been shown to decrease C17:0 concentrations, possibly by downregulating the expression of biosynthetic genes. mdpi.com
Environmental Factors: Temperature is a well-known environmental factor that affects fatty acid composition, particularly the degree of unsaturation. frontiersin.org In organisms like Bacillus, a decrease in temperature leads to the upregulation of desaturase enzymes to increase membrane fluidity. wikipedia.org While specific data on this compound is limited, it is plausible that temperature shifts could influence the activity of the desaturase responsible for its formation. Other factors such as the aquatic environment (freshwater vs. marine) can also influence the essential fatty acid requirements and biosynthetic capabilities of organisms. wiley.com
| High n-3 PUFA Diet | Animal Model | Decreased circulating C17:0 levels, suggesting reduced endogenous synthesis. mdpi.com | mdpi.com |
Comparative Biosynthesis of this compound Across Diverse Organisms
While the core biochemical steps of fatty acid synthesis are conserved, the prevalence, regulation, and specific pathways for producing this compound vary significantly across the biological kingdoms.
Ruminant Animals: These animals are a major natural source of odd-chain fatty acids, including C17:1. medchemexpress.com Microorganisms in the rumen ferment dietary fiber into short-chain fatty acids, including large amounts of propionate. This propionate is absorbed and serves as the primary precursor for the de novo synthesis of OCFAs in the animal's tissues. nih.gov
Non-Ruminant Animals and Humans: In non-ruminants, endogenous synthesis of OCFAs occurs at much lower levels. nih.gov The necessary propionyl-CoA is primarily derived from the catabolism of branched-chain amino acids (valine, isoleucine) and gut microbial activity. nih.govnih.gov Therefore, circulating levels of C17 fatty acids are influenced by both diet (e.g., consumption of dairy and ruminant meat) and endogenous production. nih.govnih.gov
Yeast and Fungi: Oleaginous yeasts like Yarrowia lipolytica are capable of producing OCFAs but typically in very small amounts. nih.gov However, their biosynthetic machinery can be exploited. By providing propionate as a precursor and through genetic engineering, these microorganisms can be turned into efficient cell factories for C17:1 production. mdpi.commdpi.comfrontiersin.org
Bacteria: Bacteria exhibit diverse fatty acid profiles. Some species naturally produce OCFAs. The synthesis pathway uses propionyl-CoA as a primer, similar to other organisms, but the regulatory systems, such as the FasR system in Mycobacterium, are specific. nih.govwikipedia.org
Plants: Most plants produce very low levels of OCFAs. Their fatty acid synthesis is primarily geared towards even-chain fatty acids like palmitic (C16:0) and oleic (C18:1) acid. mdpi.com However, the enzymatic machinery for elongation and desaturation exists, presenting opportunities for metabolic engineering.
Biotechnological Approaches for Biosynthesis Optimization (for research purposes)
The unique properties and potential applications of this compound have driven research into optimizing its production using biotechnological methods, primarily through the metabolic engineering of microorganisms. frontiersin.org The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising host due to its ability to accumulate high levels of lipids and its amenability to genetic modification. nih.govmdpi.com
Key strategies for optimizing biosynthesis include:
Precursor Supply Enhancement: The primary limiting factor for OCFA synthesis is often the availability of the propionyl-CoA precursor.
Exogenous Feeding: The simplest approach is to supplement the fermentation medium with propionate. mdpi.com Researchers have optimized the concentrations of propionate and acetate (B1210297) (the precursor for malonyl-CoA) to maximize the yield of C17:1 while minimizing the toxic effects of high propionate levels. mdpi.commdpi.com
Engineering Endogenous Pathways: A more advanced strategy involves engineering the host to produce its own propionyl-CoA from a common carbon source like glucose. This can be achieved by overexpressing genes in pathways that lead to propionyl-CoA, such as the threonine biosynthesis pathway which produces α-ketobutyrate, a direct precursor to propionyl-CoA. frontiersin.org
Overexpression of Key Biosynthetic Genes: Increasing the expression of enzymes that pull metabolic flux towards the desired product can significantly boost yields.
Desaturases: Overexpressing the gene for Δ9-desaturase (which introduces the double bond) can enhance the conversion of the saturated precursor (heptadecanoic acid, C17:0) to heptadecenoic acid (C17:1). mdpi.com
Blocking Competing Pathways: To channel more carbon into the desired product, competing metabolic pathways can be downregulated or knocked out. For instance, reducing the flux towards even-chain fatty acid synthesis could theoretically increase the availability of elongation enzymes for OCFA production.
Table 4: Biotechnological Strategies for Optimizing cis-9-Heptadecenoic Acid (C17:1) Production in Yarrowia lipolytica
| Strategy | Genetic Modification / Condition | Result | Reference |
|---|---|---|---|
| Precursor Optimization | Optimized concentrations of sucrose, glycerol (B35011), acetate, and propionate in the medium. | Achieved C17:1 content of 34.7% of total fatty acids, yielding 0.82 g/L of C17:1. mdpi.com | mdpi.com |
| Precursor Optimization | Reduced sodium propionate (to 2.23 g/L) and sodium acetate (to 17.48 g/L) to lower toxicity and improve efficiency. | Achieved C17:1 content of 45.56% of total fatty acids. mdpi.com | mdpi.com |
| Pathway Engineering | Engineered a synthetic pathway to produce propionyl-CoA from glucose in an obese yeast strain. | Increased total OCFA production by 7.2-fold compared to the control. frontiersin.org | frontiersin.org |
| Gene Overexpression | Overexpression of Δ9 fatty acid desaturase (YlOLE1) and diacylglycerol O-acyltransferase 2 (YlDGA2). | Significantly increased the proportion of OCFAs, mainly C17:1. mdpi.com | mdpi.com |
Metabolism and Fate of 9e Heptadecenoic Acid in Biological Systems
Integration into Complex Lipids
Once introduced into biological systems, 9E-heptadecenoic acid, a monounsaturated odd-chain fatty acid, does not typically remain as a free fatty acid. Instead, it is actively incorporated into more complex lipid structures, becoming an integral component of cellular membranes and energy storage molecules. This integration is crucial for maintaining cellular function and energy homeostasis.
Esterification into Triacylglycerols and Phospholipids (B1166683)
A primary fate of this compound is its esterification into triacylglycerols (TAGs) and phospholipids. wikipedia.orgnih.gov TAGs serve as the main form of energy storage in many organisms. nih.gov The process involves the attachment of the fatty acid to a glycerol (B35011) backbone. wikipedia.org Studies have shown that odd-chain fatty acids, including heptadecanoic acid, can be incorporated into skeletal muscle triacylglycerols. nih.gov
Phospholipids are fundamental structural components of all cellular membranes. wikipedia.orgnih.gov The incorporation of this compound into phospholipids can influence membrane fluidity and the function of membrane-bound proteins. Research has indicated that odd-chain fatty acids can be found in phospholipids of various tissues, including skeletal muscle. nih.gov The process of incorporating fatty acids into phospholipids involves their activation to acyl-CoA thioesters. agrilife.org
Table 1: Incorporation of Heptadecanoic Acid into Lipid Fractions
| Lipid Fraction | Biological Significance | Reference |
|---|---|---|
| Triacylglycerols | Energy storage | wikipedia.orgnih.gov |
| Phospholipids | Structural component of cell membranes | wikipedia.orgnih.gov |
Incorporation into Sphingolipids and Glycolipids
Beyond triacylglycerols and phospholipids, this compound can also be integrated into sphingolipids and glycolipids. Sphingolipids are a class of lipids containing a backbone of sphingoid bases. mdpi.com They are particularly abundant in the nervous system and play roles in signal transduction and cell recognition. mdpi.comresearchgate.net The synthesis of sphingolipids involves the acylation of a sphingoid base with a fatty acyl-CoA. mdpi.com While less common than even-chain fatty acids, odd-chain fatty acids can be incorporated into these complex lipids. nih.gov For instance, studies have detected the incorporation of odd-chain fatty acids into ceramides (B1148491) and sphingomyelin. nih.gov
Glycolipids, which are lipids with a carbohydrate attached, are also key components of cell membranes and are involved in cell-cell interactions. thermofisher.com The fatty acid component of glycolipids can be variable, and the inclusion of this compound is possible, contributing to the diversity and function of these molecules on the cell surface.
Beta-Oxidation Pathways and Energy Metabolism
This compound, as an odd-chain unsaturated fatty acid, undergoes beta-oxidation to generate energy. aocs.orgwikipedia.org This catabolic process occurs in both peroxisomes and mitochondria, with specific enzymes required to handle its unique structure. aocs.orgnih.gov
Enzymes Involved in Peroxisomal Beta-Oxidation
Peroxisomes are organelles that play a crucial role in the breakdown of very-long-chain fatty acids and other specific lipid molecules. nih.govoup.com The beta-oxidation of fatty acids in peroxisomes involves a set of enzymes distinct from those in mitochondria. aocs.orgnih.gov The initial step is catalyzed by an acyl-CoA oxidase, which introduces a double bond and produces hydrogen peroxide (H2O2). aocs.org For unsaturated fatty acids like this compound, with its double bond at an odd-numbered carbon, auxiliary enzymes are required. nih.gov The degradation of fatty acids with a cis double bond on an even-numbered carbon (relative to the carboxyl end) requires either a reductase-isomerase pathway or an epimerase pathway. nih.govlabclinics.com
Key enzymes in peroxisomal beta-oxidation include:
Acyl-CoA Oxidases: Catalyze the first dehydrogenation step. aocs.orgmdpi.com
L-Bifunctional Protein (L-PBE) / Multifunctional Protein (MFP-1): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. mdpi.com
3-Ketoacyl-CoA Thiolases: Catalyze the final thiolytic cleavage. mdpi.com
Auxiliary Enzymes: Such as 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase, are necessary for the breakdown of unsaturated fatty acids. nih.gov
Mitochondrial Beta-Oxidation of this compound
Mitochondria are the primary sites of energy production in the cell, and they efficiently oxidize fatty acids to produce ATP. reactome.orgnih.gov The beta-oxidation of this compound in mitochondria follows a pathway similar to that of saturated fatty acids but requires additional enzymes to handle the double bond. reactome.org
The process begins with the activation of the fatty acid to its acyl-CoA derivative. mdpi.com This is then transported into the mitochondrial matrix. reactome.orgmdpi.com The core mitochondrial beta-oxidation spiral consists of four key reactions catalyzed by:
Acyl-CoA Dehydrogenases: Introduce a trans-double bond between the alpha and beta carbons. Different isoforms exist with specificity for various chain lengths. nih.govmdpi.com
Enoyl-CoA Hydratase: Hydrates the double bond. aocs.org
Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group. aocs.org
Ketoacyl-CoA Thiolase: Cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA. aocs.org
Because this compound is an odd-chain fatty acid, the final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aocs.org Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. aocs.org
Table 2: Comparison of Peroxisomal and Mitochondrial Beta-Oxidation
| Feature | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation | Reference |
|---|---|---|---|
| Location | Peroxisomes | Mitochondria | nih.govreactome.org |
| First Enzyme | Acyl-CoA Oxidase | Acyl-CoA Dehydrogenase | aocs.org |
| Energy Production | Less efficient, produces H2O2 | Highly efficient, produces FADH2 and NADH for ATP synthesis | aocs.org |
| Substrate Preference | Very-long-chain fatty acids, branched fatty acids | Long, medium, and short-chain fatty acids | nih.govmdpi.com |
| End Products | Acetyl-CoA, shortened acyl-CoAs | Acetyl-CoA (and propionyl-CoA for odd-chain fatty acids) | aocs.orgmdpi.com |
Elongation and Desaturation of this compound Metabolites
In addition to being catabolized for energy, this compound and its metabolites can be modified through elongation and desaturation reactions. dss.go.th These processes contribute to the diversity of fatty acids within the cell. Elongation involves the addition of two-carbon units to the fatty acid chain, a process that primarily occurs in the endoplasmic reticulum. wikipedia.org For example, heptadecanoic acid (17:0) can be elongated to stearic acid (18:0). dss.go.th
Desaturation is the introduction of double bonds into the fatty acid chain, catalyzed by enzymes called desaturases. agrilife.orgdss.go.th These enzymes exhibit specificity for the position of the new double bond. For instance, a Δ9-desaturase introduces a double bond at the ninth carbon atom from the carboxyl end. dss.go.th Some microorganisms have been shown to convert heptadecanoic acid (17:0) to cis-9-heptadecenoic acid (c9-17:1) and further to cis-9,cis-12-heptadecadienoic acid (c9,c12-17:2) through the actions of Δ9 and Δ12 desaturases, respectively. dss.go.th These modifications can alter the physical properties and biological functions of the fatty acids and the complex lipids into which they are incorporated.
Formation of Longer-Chain Odd-Numbered Fatty Acids
The biosynthesis of fatty acids typically involves the sequential addition of two-carbon units. In the case of odd-chain fatty acids, propionyl-CoA, a three-carbon molecule, serves as the primer instead of acetyl-CoA. nih.govwikipedia.org This initiates the synthesis of odd-numbered fatty acid chains. For instance, in the oleaginous yeast Yarrowia lipolytica, the synthesis of odd-chain fatty acids begins with the condensation of propionyl-CoA and malonyl-CoA. nih.gov
The elongation of existing fatty acid chains occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as elongases (ELOVL). cambridge.orgcambridge.org Studies in human cells have shown that specific elongases have activity towards odd-chain saturated fatty acids. ELOVL6 is the primary enzyme responsible for the elongation of tridecanoic acid (13:0) to pentadecanoic acid (15:0) and pentadecanoic acid to heptadecanoic acid (17:0). cambridge.orgcambridge.org ELOVL7 also demonstrates some activity in converting pentadecanoic acid to heptadecanoic acid. cambridge.orgcambridge.org It is plausible that this compound can be similarly elongated, adding two-carbon units to form longer-chain odd-numbered monounsaturated fatty acids.
| Enzyme | Substrate(s) | Product(s) | Cellular Location |
| Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-CoA | Odd-chain fatty acids | Cytosol |
| ELOVL6 | 13:0, 15:0 | 15:0, 17:0 | Endoplasmic Reticulum |
| ELOVL7 | 15:0 | 17:0 | Endoplasmic Reticulum |
Further Desaturation to Polyunsaturated Odd-Chain Fatty Acids
Following elongation, fatty acids can undergo desaturation, a process that introduces double bonds into the acyl chain, catalyzed by desaturase enzymes. This process is not limited to even-chain fatty acids. Research has demonstrated that C19 odd-chain polyunsaturated fatty acids can be metabolized into C21 and C23 polyunsaturated fatty acids in rat liver cells. nih.govoup.com This indicates the existence of pathways for the further desaturation of elongated odd-chain fatty acids.
Desaturase enzymes, such as stearoyl-CoA desaturase (SCD), FADS2 (delta-6 desaturase), and FADS1 (delta-5 desaturase), play crucial roles in creating unsaturated fatty acids. nih.govtandfonline.com For example, SCD1 is responsible for introducing a double bond at the delta-9 position of saturated fatty acids. nih.gov Deep profiling of fatty acids in a macrophage cell line revealed that FADS2 can introduce a double bond at the n-11 position in odd-chain monounsaturated fatty acids. nih.gov These findings suggest that this compound, after elongation, could serve as a substrate for these desaturases, leading to the formation of novel odd-chain polyunsaturated fatty acids.
Oxidative Metabolism and Specialized Lipid Mediator Formation (in non-human systems)
In non-human systems, the metabolism of odd-chain fatty acids has been a subject of interest. In the oleaginous yeast Yarrowia lipolytica, engineered strains can produce significant amounts of cis-9-heptadecenoic acid. mdpi.com The metabolism of fatty acids in this yeast involves both synthesis and degradation pathways to generate energy and cellular components. mdpi.com
In rat liver cells, exogenous C19 odd-chain polyunsaturated fatty acids are converted to longer-chain polyunsaturated fatty acids. nih.govoup.comtandfonline.comresearchgate.net This metabolic capability highlights the integration of odd-chain fatty acids into the general lipid metabolism of these cells. The study also identified that certain compounds, like curcumin (B1669340) and gallic acid, can inhibit the desaturation of these fatty acids, indicating a potential for pharmacological modulation of these pathways. nih.govoup.comtandfonline.comresearchgate.net
Regulation of this compound Metabolic Flux
The flow of metabolites through a metabolic pathway, known as metabolic flux, is tightly regulated to maintain cellular homeostasis. The regulation of fatty acid metabolism is complex, involving substrate availability, allosteric regulation of enzymes, and transcriptional control of gene expression. oup.comphysiology.org
Biological Roles and Mechanistic Insights of 9e Heptadecenoic Acid
Modulation of Cellular Membrane Dynamics and Function
The structure and fluidity of the cellular membrane are critical for its function, influencing everything from signal transduction to transport of molecules. Fatty acids, as fundamental components of membrane phospholipids (B1166683), play a direct role in determining these properties.
The incorporation of different fatty acids into the phospholipid bilayer significantly impacts membrane fluidity. aklectures.comlaminarpharma.com The length of the fatty acid tail and its degree of unsaturation are key determinants. aklectures.com Longer chains increase intermolecular interactions, leading to a more rigid membrane, while the presence of double bonds introduces kinks that disrupt tight packing, thereby increasing fluidity. aklectures.com As a monounsaturated fatty acid, 9E-heptadecenoic acid, when incorporated into membrane phospholipids, is expected to increase membrane fluidity compared to its saturated counterpart, heptadecanoic acid. This is because the trans double bond, while not creating as dramatic a kink as a cis bond, still disrupts the highly ordered, tightly packed structure of saturated acyl chains. aklectures.com
This alteration of membrane fluidity extends to the organization of specialized microdomains known as lipid rafts. These are small, dynamic, and heterogeneous domains enriched in cholesterol, sphingolipids, and specific proteins. wikipedia.orgmdpi.com They serve as platforms for organizing signaling molecules, thereby facilitating efficient signal transduction. wikipedia.org The introduction of unsaturated fatty acids into the membrane can perturb the composition and stability of these rafts. nih.gov For instance, the incorporation of polyunsaturated fatty acids has been shown to alter the lateral organization of lipid rafts, sometimes leading to the displacement of cholesterol and the mislocalization of raft-associated proteins. nih.gov While specific studies on this compound are limited, its nature as an unsaturated fatty acid suggests it could similarly influence the lipid composition and organization of these critical microdomains.
The function of many integral and peripheral membrane proteins is intimately linked to the physical state of the surrounding lipid bilayer. laminarpharma.comfrontiersin.org Changes in membrane fluidity and lipid raft integrity, as modulated by fatty acids, can therefore have profound effects on protein activity and localization. laminarpharma.commdpi.com Increased membrane fluidity can alter the conformational state of membrane proteins, affecting their enzymatic or transport activity. nih.gov For example, studies on neuroblastoma cells showed that supplementation with unsaturated fatty acids like oleic and linoleic acid increased lipid mobility and altered cation permeability by affecting both Na+ and K+ transport. nih.gov
Furthermore, since lipid rafts act as organizing centers for signaling complexes, their disruption can lead to the dissociation of these complexes and the redistribution of proteins to other membrane regions. wikipedia.orgnih.gov This mislocalization can effectively terminate or alter signaling cascades that are dependent on the close proximity of interacting proteins within the raft. nih.gov The activity of various receptors, channels, and enzymes is known to be associated with lipid rafts, and their function is susceptible to changes in raft integrity. mdpi.commdpi.com Therefore, by modulating membrane fluidity and raft organization, this compound has the potential to indirectly regulate the activity and spatial distribution of a wide array of membrane-associated proteins.
Role in Cellular Signaling Pathways
Beyond its structural role in membranes, this compound can participate directly in cellular signaling, acting as a signaling molecule itself or influencing key signaling cascades through its metabolites or effects on membrane-bound receptors.
Fatty acids are a recognized class of ligands for several G-protein coupled receptors (GPCRs) and nuclear receptors. mdpi.comnih.govmpi-hlr.de GPCRs are the largest family of cell surface receptors and are crucial for translating extracellular stimuli into intracellular responses. wikipedia.org Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are specifically activated by medium- and long-chain fatty acids, playing roles in metabolism and inflammation. mdpi.com For instance, GPR120 is activated by various fatty acids, including omega-3 fatty acids, to mediate anti-inflammatory and insulin-sensitizing effects. mdpi.com
Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. nih.govfrontiersin.org The peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs) are key examples of nuclear receptors that bind fatty acids and their derivatives. nih.govpsu.edu In non-human models, such as the nematode C. elegans, the nuclear hormone receptor NHR-49, which is functionally related to mammalian PPARα and HNF4α, is a key regulator of fatty acid metabolism and stress resistance. frontiersin.org Given that various fatty acids serve as ligands for these receptors, it is plausible that this compound or its derivatives could interact with and modulate the activity of specific GPCRs or nuclear receptors, thereby initiating downstream signaling events.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in various diseases, including cancer. Research on the saturated odd-chain fatty acid, heptadecanoic acid (C17:0), has demonstrated its ability to modulate this pathway in cancer cell lines.
In studies on non-small-cell lung cancer (NSCLC) cells (PC-9 and PC-9/GR), heptadecanoic acid was found to significantly inhibit cell proliferation and migration while promoting apoptosis. nih.govresearchgate.net Mechanistic analysis revealed that these effects were associated with the suppression of the PI3K/Akt signaling pathway. nih.govfrontiersin.org Similar inhibitory effects on the PI3K/Akt/mTOR pathway were observed in pancreatic cancer cell lines. researchgate.net While these studies focus on the saturated C17:0, it is noteworthy that the administration of C17:0 to NSCLC cells led to an accumulation of cis-10-heptadecenoic acid, an isomer of this compound. nih.gov This suggests a potential metabolic relationship and that the observed biological activities could be mediated, at least in part, by its monounsaturated counterpart.
| Cell Line | Compound | Observed Effect | Signaling Pathway Implication | Reference |
|---|---|---|---|---|
| PC-9 (NSCLC) | Heptadecanoic Acid (C17:0) | Inhibited proliferation and migration, promoted apoptosis | Suppression of PI3K/Akt pathway | nih.gov |
| PC-9/GR (Gefitinib-Resistant NSCLC) | Heptadecanoic Acid (C17:0) | Inhibited proliferation and migration, promoted apoptosis | Suppression of PI3K/Akt pathway | nih.gov |
| Pancreatic Cancer Cells | Heptadecanoic Acid (C17:0) | Anti-proliferative properties | Suppression of PI3K-AKT-mTOR pathway | researchgate.net |
Impact on Gene Expression and Transcriptional Regulation
The ability of fatty acids to influence gene expression is a key mechanism for long-term regulation of cellular homeostasis, particularly in metabolism. mdpi.com This regulation is often achieved through the activation of ligand-dependent transcription factors, most notably nuclear receptors. mdpi.comnih.gov
As mentioned, nuclear receptors like PPARs are activated by fatty acids and their derivatives. frontiersin.org Upon activation, these receptors typically form heterodimers with RXR and bind to specific DNA sequences, known as peroxisome proliferator response elements (PPREs), in the promoter regions of target genes. mdpi.com This binding recruits coactivator proteins and initiates the transcription of genes involved in a wide range of processes, including fatty acid uptake, β-oxidation, and lipid storage. mdpi.commdpi.com
Epigenetic Modifications Induced by this compound Metabolites
While direct studies on the epigenetic effects of this compound metabolites are not extensively documented, the broader relationship between fatty acid metabolism and epigenetic regulation is well-established. Metabolites derived from fatty acids can serve as crucial substrates or modulators for the enzymes that control epigenetic marks. mdpi.comfrontiersin.org
One of the most fundamental links is the production of acetyl-CoA, a central metabolite in cellular metabolism. frontiersin.org Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification associated with transcriptional activation. nih.gov This process is catalyzed by histone acetyltransferases (HATs). The metabolism of fatty acids can influence the nucleo-cytosolic pool of acetyl-CoA, thereby potentially affecting histone acetylation levels and gene expression. nih.gov
Furthermore, certain fatty acid metabolites are known to act as inhibitors of histone deacetylases (HDACs), the enzymes that remove acetyl groups from histones. For instance, butyric acid, a short-chain fatty acid, and its derivatives can inhibit HDAC activity, leading to increased histone acetylation and altered gene expression. ijdvl.com While specific metabolites of this compound have not been identified as direct HDAC inhibitors, this represents a potential mechanism by which they could exert epigenetic control. The interplay between metabolism and epigenetics suggests that fatty acids can influence the expression of genes associated with various cellular processes, including inflammation and lipid metabolism, through these modification pathways. d-nb.infonih.gov
Regulation of Lipid Metabolism-Related Genes
Fatty acids are key regulators of the genes involved in their own metabolism, primarily through the modulation of specific transcription factors. The main sensors and regulators of hepatic lipid metabolism are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and the Sterol Regulatory Element-Binding Proteins (SREBPs), with SREBP-1c being a master regulator of lipogenesis. foodandnutritionresearch.netmdpi.com
Polyunsaturated fatty acids (PUFAs) are known to suppress the activity of SREBP-1c, which in turn downregulates the expression of genes involved in fatty acid synthesis. foodandnutritionresearch.netresearchgate.net Conversely, fatty acids and their derivatives can act as ligands for PPARα, activating it to promote the transcription of genes involved in fatty acid oxidation. foodandnutritionresearch.netnih.gov There is a complex interplay between these factors; for instance, activation of PPARα has been shown to increase the proteolytic cleavage of SREBP-1c to its active form, thereby stimulating lipogenesis. nih.gov This suggests a mechanism to ensure a supply of specific fatty acids for membrane composition or signaling. nih.gov
The regulation of these transcription factors affects a suite of target genes that are critical for maintaining lipid homeostasis.
Table 1: Key Genes in Lipid Metabolism Regulated by PPARα and SREBP-1c
| Gene | Protein Product | Primary Function | Regulating Transcription Factor |
|---|---|---|---|
| ACC | Acetyl-CoA Carboxylase | Catalyzes the rate-limiting step in fatty acid synthesis. | SREBP-1c |
| FASN | Fatty Acid Synthase | Synthesizes saturated fatty acids from acetyl-CoA and malonyl-CoA. | SREBP-1c |
| SCD1 | Stearoyl-CoA Desaturase-1 | Introduces a double bond into stearoyl-CoA to produce oleoyl-CoA. | SREBP-1c, PPARα |
| CPT1 | Carnitine Palmitoyltransferase 1 | Mediates the transport of long-chain fatty acids into mitochondria for β-oxidation. | PPARα |
Although these mechanisms are well-described for fatty acids in general, specific studies detailing the direct impact of this compound on the activity of PPARs and SREBPs are limited.
Influence on Stress Response Genes in Model Organisms
Studies in the model organism Caenorhabditis elegans have provided significant insights into the connection between fatty acid metabolism and cellular stress responses. The nuclear hormone receptor NHR-49, a homolog of mammalian PPARα, plays a central role in this linkage, regulating both lipid metabolism and resistance to oxidative stress. mdpi.comnih.gov
Disruptions in the balance of fatty acids, such as those caused by mutations in fatty acid desaturase genes, lead to the activation of cellular stress pathways. aging-us.com For example, worms with altered fatty acid composition show increased expression of genes involved in the detoxification of reactive oxygen species, such as gst-4, which is regulated by the SKN-1/Nrf2 transcription factor. nih.gov Furthermore, imbalances in lipid metabolism can trigger the unfolded protein response (UPR) in both the endoplasmic reticulum and mitochondria, indicating cellular stress. tavernarakislab.gr
Chronic exposure to oxidative stress in C. elegans has been shown to alter lipid metabolism, leading to changes in fatty acid composition and the accumulation of lipid droplets. nih.gov This suggests a feedback loop where stress impacts lipid metabolism, and in turn, the lipid profile of the organism influences its ability to cope with stress. While direct experiments using this compound are scarce, these findings in model organisms suggest that as a component of the cell's fatty acid pool, it likely contributes to modulating the expression of stress-response genes.
Immunomodulatory Effects in Non-Human Organisms/Models
Modulation of Inflammatory Responses
Fatty acids are recognized as significant modulators of the immune system, capable of influencing the inflammatory functions of cells like macrophages. nih.gov However, the specific role of monounsaturated odd-chain fatty acids, including heptadecenoic acid, in macrophage-mediated inflammation remains an area of active investigation. nih.gov The general mechanism by which fatty acids exert their effects often involves the activation of key signaling pathways that control inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgacs.org
Research on related odd-chain fatty acids, such as pentadecanoic acid (C15:0), suggests they can diminish pro-inflammatory signaling. frontiersin.org Fatty acids can also influence the differentiation, or polarization, of macrophages into different functional phenotypes, such as the pro-inflammatory M1 state or the anti-inflammatory M2 state. frontiersin.orgbmbreports.org This process is tightly linked to cellular metabolism; for instance, M1 macrophages typically rely on glycolysis, whereas M2 macrophages depend more on fatty acid oxidation (FAO). frontiersin.org Fatty acids can influence T-cell differentiation and function, often through the activation of PPARs, which have anti-inflammatory roles in autoimmune models. frontiersin.orge-apem.org
Effects on Cytokine Production and Immune Cell Differentiation
A primary way fatty acids modulate inflammation is by altering the production of cytokines—the signaling proteins of the immune system. Studies in non-human models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, have demonstrated that different fatty acids can have distinct effects on cytokine secretion. nih.gov
For example, n-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-known for their anti-inflammatory properties, often suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govaai.orgru.nl In contrast, some saturated fatty acids can promote the expression of these same cytokines. frontiersin.org The anti-inflammatory cytokine IL-10 is also regulated by fatty acids. e-apem.org
While direct data for this compound is limited, studies on its cis-isomer, cis-9-heptadecenoic acid, have noted its potential for anti-inflammatory applications. mdpi.com The effects of various fatty acids on cytokine production in in vitro macrophage models provide a framework for the potential, though unconfirmed, immunomodulatory actions of this compound.
Table 2: Illustrative Effects of Various Fatty Acids on Cytokine Production in LPS-Stimulated Macrophage Models
| Fatty Acid | Cell Model | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Citation(s) |
|---|---|---|---|---|---|
| EPA (n-3 PUFA) | RAW 264.7 | Decrease | Decrease | - | nih.gov |
| DHA (n-3 PUFA) | RAW 264.7 | Decrease | Decrease | Decrease | nih.govfrontiersin.org |
| Palmitic Acid (SFA) | CD4+ T cells | Increase | - | Increase | frontiersin.org |
| Linoleic Acid (n-6 PUFA) | Mouse Peritoneal | Increase | Increase | Increase | nih.gov |
Fatty acids also play a critical role in the differentiation of T helper (Th) cells. For instance, inhibition of fatty acid synthesis can impair the development of pro-inflammatory Th17 cells and favor the differentiation of anti-inflammatory regulatory T cells (Tregs). frontiersin.org PPARγ activation by fatty acid ligands enhances the induction of Tregs, while PPARα agonists can skew T cells toward a Th2 phenotype. frontiersin.org
Role in Microbiome-Host Interactions
A significant and well-documented role for cis-9-heptadecenoic acid, an isomer of this compound, is its function as an antifungal agent in host-microbiome interactions, particularly in the context of plant pathology. nih.govnih.gov This fatty acid is produced by the yeast-like fungus Pseudozyma flocculosa, which acts as a biocontrol agent against powdery mildew fungi. nih.govepa.govoup.com
The antifungal mechanism of cis-9-heptadecenoic acid is targeted at the fungal cell membrane. nih.govfrontiersin.org The proposed sequence of events involves:
Partitioning: The fatty acid inserts itself into the hydrophobic lipid bilayer of the fungal membrane. nih.govmdpi.com
Disruption of Fluidity: Due to its structure, it increases disorder among the membrane's acyl chains, leading to a significant increase in membrane fluidity. nih.govnih.gov
Cellular Damage: This disorder causes conformational changes in essential membrane-bound proteins and increases membrane permeability, ultimately leading to the leakage of intracellular contents and cytoplasmic disintegration. nih.govnih.gov
The sensitivity of different fungal species to cis-9-heptadecenoic acid is primarily linked to their intrinsic sterol content. Fungi with lower membrane sterol concentrations have a reduced capacity to buffer against the fluidizing effect of the fatty acid, making them more susceptible. nih.govnih.govasm.org
Table 3: Antifungal Activity of cis-9-Heptadecenoic Acid (0.15 mg/ml) Against Various Fungi
| Fungal Species | Mycelial Growth Inhibition (%) | Conidial Germination Inhibition (%) | Citation |
|---|---|---|---|
| Sphaerotheca fuliginea | N/A | 99.8 | nih.gov |
| Botrytis cinerea | 59.5 | 87.2 | nih.gov |
| Colletotrichum coccodes | 55.4 | 74.5 | nih.gov |
| Idriella bolleyi | 35.8 | 15.0 | nih.gov |
| Pythium aphanidermatum | 87.8 | N/A | nih.gov |
| Phomopsis rugulosa | 18.2 | 14.9 | nih.gov |
Data derived from Avis T.J., and Bélanger R.R. 2001. nih.gov
This antifungal activity demonstrates a clear role for this fatty acid in mediating interactions between microbes, where P. flocculosa uses it to defend its ecological niche against competing pathogenic fungi. oup.com
Impact on Microbial Growth and Composition
cis-9-Heptadecenoic acid, an isomer of this compound, has demonstrated notable antifungal properties. nih.govasm.org This fatty acid, produced by the biocontrol agent Pseudozyma flocculosa, exhibits varying degrees of inhibition against the growth and spore germination of different fungi. nih.govasm.org Studies have shown that the sensitivity of fungi to cis-9-heptadecenoic acid is primarily linked to their intrinsic sterol content. nih.govasm.org Fungi with lower sterol levels in their membranes are more susceptible to the disruptive effects of this fatty acid. nih.gov
The proposed mechanism of action involves the partitioning of cis-9-heptadecenoic acid into the fungal membranes. asm.org This integration is thought to increase membrane fluidity and disorder, leading to conformational changes in membrane proteins and increased permeability. asm.org Ultimately, this disruption of the cell membrane results in cytoplasmic disintegration and inhibition of fungal growth. asm.org It is important to note that this fatty acid does not appear to directly interact with membrane sterols or undergo modification by the fungi. asm.org
The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce lipids enriched with odd-chain fatty acids, with cis-9-heptadecenoic acid being the major fatty acid produced. mdpi.com This highlights the potential for microbial systems to be tailored for the production of specific fatty acids like 9-heptadecenoic acid. mdpi.com
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is found as a minor component in the milk fat and meat of ruminants and is considered a biomarker for the consumption of these products. atamanchemicals.comnih.gov Its presence in these products is a result of microbial fermentation in the rumen. rsc.org
Table 1: Impact of cis-9-Heptadecenoic Acid on Fungal Growth and Germination
| Fungal Species | Effect of cis-9-Heptadecenoic Acid | Primary Sensitivity Factor |
|---|---|---|
| Various pathogenic fungi | Inhibition of mycelial growth and/or spore germination. nih.govasm.org | Low intrinsic sterol content. nih.govasm.org |
| Pseudozyma flocculosa | Produces cis-9-heptadecenoic acid as an antifungal agent. nih.govasm.org | N/A |
Influence on Host Physiological Responses via Microbiota Modulation
The gut microbiota plays a crucial role in host physiology through the production of various metabolites, including short-chain fatty acids (SCFAs). mdpi.comfrontiersin.org While direct evidence for the modulation of host physiology by this compound via the microbiota is still emerging, the metabolism of odd-chain fatty acids, in general, is linked to gut microbial activity. nih.govrsc.org
The gut microbiota can ferment dietary fibers to produce propionate (B1217596), which can then be used by the host for the endogenous synthesis of odd-chain fatty acids like heptadecanoic acid (17:0). nih.gov This suggests a pathway through which diet can influence the levels of these fatty acids in the body, mediated by the gut microbiome. nih.gov These microbially-influenced odd-chain fatty acids can then enter systemic circulation and potentially impact various physiological processes. rsc.orgfrontiersin.org
For instance, gut microbiota-derived metabolites are known to influence lipid and glucose metabolism, as well as inflammatory responses in the host. mdpi.com SCFAs produced by the gut microbiota can signal through various receptors in the host, affecting processes from energy homeostasis to immune function. frontiersin.orgmdpi.com While specific studies on this compound are limited in this context, the established role of the gut microbiota in fatty acid metabolism suggests its potential involvement in mediating the effects of this and other odd-chain fatty acids on host physiology.
Involvement in Developmental Processes in Model Organisms
Research using the model organism Caenorhabditis elegans has provided significant insights into the role of heptadecenoic acid in developmental processes. nih.gov In C. elegans, the fatty acid 2-hydroxylase homolog, FATH-1, is essential for normal development and survival. nih.gov Studies have shown that FATH-1 carries out its functions, at least in part, through its influence on the production of heptadecenoic acid (C17:1). nih.gov
Inactivation of the fath-1 gene leads to developmental arrest at the larval stage. nih.gov This developmental role appears to be critically required within the intestine of the organism. nih.gov At a subcellular level, the absence of FATH-1 function affects lipid droplets, peroxisomes, and endosomes within intestinal cells. nih.gov The identification of heptadecenoic acid as a downstream functional metabolite of FATH-1 highlights its importance in these developmental pathways. nih.gov
Furthermore, studies on early postembryonic development in starved C. elegans have shown that while some fatty acids can promote development, heptadecanoic acid (C17:0) does not efficiently promote the maturation of AWC neurons under these conditions. nih.gov This suggests a degree of specificity in the developmental roles of different fatty acids. In rabbits, cis-10 heptadecenoic acid concentrations in blood plasma have been observed to increase during early gestation, suggesting a potential role in embryonic development. mdpi.com
Table 2: Role of Heptadecenoic Acid in Developmental Processes in C. elegans
| Gene/Metabolite | Function | Phenotype of Deficiency/Inactivation | Tissue Specificity |
|---|---|---|---|
| FATH-1 (fatty acid 2-hydroxylase) | Essential for normal development and survival. nih.gov | Larval arrest. nih.gov | Intestine. nih.gov |
| Heptadecenoic acid (C17:1) | Functional metabolite of FATH-1. nih.gov | Contributes to developmental defects seen in fath-1 mutants. nih.gov | Intestine. nih.gov |
Contribution to Stress Adaptation and Resilience in Plants and Microbes
In the realm of plant and microbial stress adaptation, lipids, including fatty acids, play a crucial role in maintaining cellular function under adverse conditions. creative-proteomics.comfrontiersin.org While specific research on the direct role of this compound in stress resilience is limited, the broader context of fatty acid involvement provides valuable insights.
Plants respond to environmental stressors like temperature changes by remodeling their lipid composition to maintain membrane fluidity and integrity. creative-proteomics.comfrontiersin.org This lipid remodeling is a key strategy for stress adaptation. mdpi.com For example, under temperature stress, the degree of unsaturation of fatty acids in membrane lipids can be altered to counteract the effects of heat or cold on membrane fluidity. frontiersin.org
In microbes, fatty acids can act as signaling molecules and structural components that contribute to stress resilience. The production of the antifungal fatty acid cis-9-heptadecenoic acid by Pseudozyma flocculosa can be seen as a form of microbial stress resilience, as it helps the organism compete against other fungi in its environment. nih.govasm.org The mechanism, involving the disruption of the target fungi's membrane, highlights how fatty acids can be utilized as a defense mechanism. asm.org
The ability of the yeast Yarrowia lipolytica to be engineered for the production of cis-9-heptadecenoic acid also points to the metabolic plasticity of microbes in response to genetic or environmental cues, a key aspect of stress adaptation. mdpi.com
Comparative Biological Functions Across Different Organisms and Cell Types
This compound and its related isomers and saturated counterparts exhibit a range of biological functions that vary across different organisms and cell types.
In fungi , as discussed, cis-9-heptadecenoic acid acts as an antifungal agent by disrupting membrane integrity, with its efficacy being dependent on the target fungus's sterol composition. nih.govasm.org This highlights a specific interaction between this fatty acid and fungal cell membranes.
In the nematode C. elegans, heptadecenoic acid is a crucial downstream metabolite in a developmental pathway regulated by the FATH-1 enzyme, essential for larval development and intestinal homeostasis. nih.gov This points to a specific role in developmental regulation within a multicellular organism.
In ruminant animals , heptadecanoic acid is a product of microbial fermentation in the rumen and is subsequently found in their milk and meat. atamanchemicals.comnih.gov In this context, it serves as a biomarker for the consumption of dairy and ruminant products in humans. atamanchemicals.com
In humans , odd-chain fatty acids like heptadecanoic acid, which can be derived from diet or synthesized endogenously from gut-microbiota-produced propionate, are being investigated for their associations with metabolic health. nih.gov
In the yeast Yarrowia lipolytica, cis-9-heptadecenoic acid is a product of engineered metabolic pathways, demonstrating the potential for its biotechnological production. mdpi.com
This comparative overview reveals that while this compound and related compounds are all fatty acids, their specific biological roles are highly context-dependent, ranging from being a developmental signaling molecule in one organism to a defense compound in another, and a metabolic byproduct in a third.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| cis-9-Heptadecenoic acid |
| Heptadecanoic acid |
| cis-10 Heptadecenoic acid |
| Propionate |
Analytical Methodologies for 9e Heptadecenoic Acid Research
Extraction and Sample Preparation Techniques for Lipidomics Studies
The initial and most critical step in the analysis of 9E-heptadecenoic acid is its extraction from the sample matrix. nih.gov The choice of extraction method is paramount and depends on the nature of the sample (e.g., plasma, tissues, cells) and the specific research question. nih.govbiocompare.com The primary goal is to efficiently isolate lipids, including this compound, while minimizing degradation and contamination. biocompare.commetwarebio.com
Solvent-Based Extraction Methods
Liquid-liquid extraction (LLE) is the most prevalent technique for lipid extraction in lipidomics. biocompare.comcreative-proteomics.com These methods utilize organic solvents to solubilize lipids and separate them from other cellular components like proteins and carbohydrates. nih.govbiocompare.com
One of the most widely recognized solvent-based extraction methods is the Folch method , which employs a chloroform (B151607) and methanol (B129727) mixture (typically in a 2:1 ratio). creative-proteomics.com The tissue or sample is homogenized in this solvent mixture. Subsequent washing with a salt solution (e.g., 0.9% NaCl) induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components. creative-proteomics.com
Another common method is the Bligh and Dyer method , which also uses a chloroform/methanol mixture but with the addition of water to create a biphasic system. biocompare.comlipidmaps.org This is particularly useful for samples with high water content. cnr.it Variations of these methods exist, sometimes incorporating different solvent ratios or additional steps to improve the extraction of specific lipid classes. nih.govbiocompare.com For instance, the addition of isopropanol (B130326) has been shown to be effective for plasma lipidomics. nih.gov
To prevent the degradation of unsaturated fatty acids like this compound through oxidation during the extraction process, antioxidants such as butylated hydroxytoluene (BHT) are often added to the solvents. metwarebio.comfrontiersin.org Performing the extraction at low temperatures (e.g., on ice) can also help to minimize enzymatic degradation. metwarebio.com
| Extraction Method | Key Solvents | Typical Application | Reference |
| Folch Method | Chloroform, Methanol | General lipid extraction from tissues | creative-proteomics.com |
| Bligh and Dyer Method | Chloroform, Methanol, Water | Samples with high water content, marine matrices | biocompare.comcnr.it |
| Dole Extraction | Isopropanol, n-Heptane, Phosphoric Acid | Separation of non-esterified fatty acids (NEFAs) | nih.gov |
| Methanol Extraction | Methanol | Used in some plasma metabolomics studies | nih.gov |
Solid-Phase Extraction and Chromatographic Cleanup
Following solvent-based extraction, the resulting lipid extract often contains a complex mixture of different lipid classes and other co-extracted compounds that can interfere with subsequent analysis. libretexts.org Solid-phase extraction (SPE) is a widely used technique for sample cleanup and fractionation. nih.govcreative-proteomics.comlibretexts.org SPE separates compounds based on their physical and chemical properties as they pass through a solid adsorbent packed in a cartridge. libretexts.orgscioninstruments.com
For fatty acid analysis, SPE can be used to isolate specific lipid classes or to remove interfering substances. nih.govresolvemass.ca For example, aminopropyl-bonded silica (B1680970) SPE columns are commonly used to separate fatty acids from other lipids. researchgate.net The sample is loaded onto the column, and different solvent systems are used to selectively elute different fractions. researchgate.net A common procedure involves eluting neutral lipids first, followed by the elution of free fatty acids with a more polar, slightly acidic solvent mixture.
Primary secondary amine (PSA) is another effective sorbent for removing various matrix components, particularly fatty acids, from extracts. restek.comsigmaaldrich.com In some cases, a combination of sorbents, such as C18 and graphitized carbon black (GCB), is used to remove both lipophilic compounds and pigments. mdpi.com This cleanup step is crucial for reducing matrix effects and improving the sensitivity and selectivity of the final analysis. mdpi.com
| SPE Sorbent | Target Application | Mechanism | Reference |
| Aminopropyl | Isolation of fatty acids | Weak anion exchange | researchgate.net |
| Primary Secondary Amine (PSA) | Removal of fatty acids and other polar interferences | Weak anion exchange | restek.comsigmaaldrich.com |
| C18 | Removal of non-polar and lipophilic compounds | Reversed-phase | mdpi.com |
| Graphitized Carbon Black (GCB) | Removal of pigments and sterols | Adsorption | mdpi.com |
Chromatographic Separation Techniques
Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components for identification and quantification. The choice of chromatographic technique depends on whether the analysis targets fatty acids as their derivatized forms (typically fatty acid methyl esters) or as intact lipids.
Gas Chromatography (GC) for Fatty Acid Methyl Esters (FAMEs)
Gas chromatography (GC) is the most established and widely used technique for the detailed analysis of fatty acid profiles. nih.govhplc.eu Due to the low volatility and polar nature of free fatty acids, which can lead to poor chromatographic performance, they are typically converted into more volatile and less polar derivatives prior to GC analysis. sigmaaldrich.comrestek.comsigmaaldrich.com The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com
This esterification is often achieved by heating the lipid extract with a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl. nih.govsigmaaldrich.commdpi.com The resulting FAMEs are then extracted into a nonpolar solvent like hexane (B92381) or iso-octane for injection into the GC system. sigmaaldrich.comlipidmaps.org
The separation of FAMEs in a GC is performed on a capillary column, where compounds are separated based on their boiling points and interaction with the column's stationary phase. resolvemass.casigmaaldrich.com For general fatty acid profiling, columns with a polyethylene (B3416737) glycol (polar) or a non-polar stationary phase are commonly used. resolvemass.canih.gov The separated FAMEs are then detected, most commonly by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. resolvemass.canih.gov GC-MS provides high sensitivity and specificity, allowing for the differentiation of isomers and structurally similar compounds. resolvemass.caebi.ac.uk
A typical GC oven temperature program starts at a lower temperature and gradually increases to a higher temperature to elute the FAMEs in order of increasing chain length and, to some extent, degree of unsaturation. ocl-journal.orgjbiochemtech.com
| GC Detector | Primary Use | Advantages | Reference |
| Flame Ionization Detector (FID) | Quantification | Robust, wide linear range | nih.gov |
| Mass Spectrometry (MS) | Identification and Quantification | High sensitivity and specificity, structural information | resolvemass.caebi.ac.uk |
High-Performance Liquid Chromatography (HPLC) for Intact Lipids
HPLC separates lipids based on their polarity. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach. hplc.eucreative-proteomics.com In this mode, lipids are separated based on their hydrophobicity, which is influenced by both the fatty acid chain lengths and the number of double bonds. The main advantage of HPLC over GC for lipid analysis is that it operates at lower temperatures, reducing the risk of degradation of thermally labile compounds, and derivatization is not always required. hplc.eujafs.com.pl
Detection in HPLC is often achieved using an evaporative light-scattering detector (ELSD) or, more powerfully, a mass spectrometer. nih.gov HPLC coupled with mass spectrometry (LC-MS) is a cornerstone of modern lipidomics, allowing for the sensitive and specific identification and quantification of a vast array of individual lipid species. nih.govnih.gov Different ionization techniques, such as electrospray ionization (ESI), can be used in either positive or negative mode to optimize the detection of different lipid classes. nih.gov
| HPLC Mode | Stationary Phase | Separation Principle | Common Application |
| Reversed-Phase (RP-HPLC) | C18, C8 (Non-polar) | Hydrophobicity | Separation of lipid species based on acyl chain length and unsaturation |
| Normal-Phase (NP-HPLC) | Silica, Diol (Polar) | Polarity of head groups | Separation of lipid classes (e.g., phospholipids (B1166683) from triglycerides) |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar | Partitioning between a water-enriched layer and the mobile phase | Separation of polar lipids |
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) is an alternative separation technique that combines some of the advantages of both GC and HPLC. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase, often with the addition of a small amount of an organic modifier like methanol to increase its solvating power. nih.govresearchgate.net
SFC offers several benefits for fatty acid analysis. It allows for the analysis of fatty acids, including this compound, without the need for derivatization, which simplifies sample preparation. researchgate.net The technique is known for its high efficiency and speed, often providing faster separations than HPLC. nih.gov Furthermore, the use of CO2 as the primary mobile phase makes SFC a "greener" technique due to the reduced consumption of organic solvents. researchgate.netmdpi.com
SFC can be used to separate both free fatty acids and FAMEs. researchgate.net The separation can be influenced by tuning the properties of the mobile phase (pressure, temperature, and modifier concentration) and the choice of stationary phase. researchgate.net SFC coupled with mass spectrometry (SFC-MS) is a powerful tool for the analysis of complex lipid mixtures, including the separation of isomers. nih.govacs.org
Mass Spectrometry (MS) Based Identification and Quantification
Mass spectrometry stands as a cornerstone for the analysis of this compound, providing high sensitivity and specificity. It is often coupled with chromatographic techniques to resolve complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of fatty acids, including this compound. nih.govocl-journal.org For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.govgcms.czjeol.com This derivatization is essential as many fatty acids, especially those with higher carbon numbers, have low volatility and may be thermally unstable. frontiersin.org The process involves converting the fatty acid into its corresponding methyl ester, which is more amenable to GC analysis. jeol.com
The GC column, often a long capillary column with a polar stationary phase like cyanopolysiloxane, separates the FAMEs based on their boiling points and polarity. lipidmaps.org The separated esters then enter the mass spectrometer, where they are ionized. Electron ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecules. jeol.com The resulting fragmentation patterns, which are highly reproducible, serve as a molecular fingerprint that can be compared against spectral libraries for compound identification. jeol.com For instance, GC-MS analysis of FAMEs from various biological samples has successfully identified numerous fatty acids based on their retention times and mass spectra. csic.esbanglajol.info
For quantification, an internal standard is typically added to the sample before processing. lipidmaps.orgcsic.es Heptadecanoic acid (C17:0) is a frequently used internal standard for fatty acid analysis. csic.escaymanchem.com By comparing the peak area of the analyte (this compound methyl ester) to that of the internal standard, its concentration in the original sample can be accurately determined. lipidmaps.org
Here is an interactive data table summarizing typical GC-MS parameters for fatty acid analysis:
| Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., SP-2560, DB-5MS) | Separation of FAMEs |
| Injector Temperature | 250 °C | Vaporization of the sample |
| Ionization Mode | Electron Ionization (EI) | Fragmentation for structural information |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation |
| Detector | Mass Selective Detector (MSD) or Time-of-Flight (TOF) | Detection and mass analysis of ions |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry sample through the column |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | Increase volatility for GC analysis |
| Internal Standard | Heptadecanoic acid (C17:0) | Accurate quantification |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for fatty acid analysis, particularly for differentiating isomers and profiling complex lipids. nih.govnih.gov Unlike GC-MS, LC-MS can often analyze underivatized fatty acids, although derivatization can significantly enhance sensitivity. nih.govresearchgate.net Direct analysis of underivatized fatty acids is typically performed in negative ion mode, but this can suffer from poor ionization efficiency. nih.gov
A key advantage of LC-MS/MS is its ability to separate isomers, including positional and geometric (cis/trans) isomers, which can be challenging with GC-MS alone. sciex.comsciex.com Reversed-phase liquid chromatography (RPLC) using C18 or C8 columns is commonly employed to separate fatty acids based on their hydrophobicity. nih.gov The separation of isomers can sometimes be inferred by comparing their retention times. figshare.com
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the mass of the target analyte is selected and then fragmented to produce product ions. This process, known as collision-induced dissociation (CID), generates a fragmentation spectrum that can be used to identify the molecule. sciex.com However, for fatty acid isomers, CID often does not produce fragments that reveal the position of the double bond. sciex.com
To overcome this limitation, specialized fragmentation techniques like electron activated dissociation (EAD) have been developed. EAD can cleave carbon-carbon single and double bonds, allowing for the precise localization of double bonds within the fatty acid chain. sciex.comsciex.com Derivatization strategies can also be employed to improve the separation and fragmentation of isomers. sciex.com For instance, derivatizing fatty acids with a charged tag can improve ionization efficiency in positive mode and enhance chromatographic separation. researchgate.net
LC-MS/MS is also invaluable for complex lipid profiling, where it can identify and quantify a wide range of lipid species, including those containing this compound, in a single analysis. nih.govunitn.it
The following table outlines a typical LC-MS/MS workflow for fatty acid analysis:
| Step | Description | Key Considerations |
| Lipid Extraction | Isolation of lipids from the biological matrix (e.g., using chloroform/methanol or MTBE/methanol). nih.gov | Efficiency and selectivity of the extraction method. |
| Chromatographic Separation | Separation of fatty acids using reversed-phase liquid chromatography (RPLC). nih.gov | Column chemistry (e.g., C18, C8) and mobile phase composition. |
| Ionization | Electrospray ionization (ESI) in either positive or negative mode. nih.gov | Derivatization can improve ionization efficiency in positive mode. |
| Mass Analysis | Tandem mass spectrometry (MS/MS) for precursor and product ion analysis. | Fragmentation technique (e.g., CID, EAD) is crucial for isomer differentiation. |
| Data Analysis | Identification and quantification based on retention time, precursor ion mass, and fragmentation pattern. | Use of internal standards for accurate quantification. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of an analyte. jeol.comthermofisher.com This capability allows for the confident identification of this compound by distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. The computed molecular formula for this compound is C₁₇H₃₂O₂. nih.gov HRMS instruments, such as quadrupole Orbitrap and time-of-flight (TOF) mass spectrometers, can measure the mass of an ion with high precision, often to within a few parts per million (ppm). thermofisher.com This accuracy is invaluable in complex biological samples where numerous compounds may be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. magritek.com While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). magritek.com
For this compound, ¹H NMR can be used to identify the protons attached to the double bond, which have characteristic chemical shifts. magritek.com Similarly, ¹³C NMR can identify the carbon atoms of the double bond and the carboxylic acid group. nih.gov Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between protons and carbons, providing definitive structural confirmation. magritek.comhmdb.canih.gov The HSQC experiment correlates protons with the carbons they are directly attached to, while the HMBC experiment shows correlations between protons and carbons that are two or three bonds away. magritek.com
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling is a key technique for studying the metabolic fate of this compound in biological systems. physiology.orgmcmaster.ca This approach involves introducing a stable isotope-labeled version of the fatty acid (e.g., containing ¹³C or ²H) into a cell culture or organism and then tracking the incorporation of the label into downstream metabolites. physiology.orgresearchgate.net This allows researchers to trace the pathways through which this compound is utilized, such as its incorporation into complex lipids or its breakdown for energy. mdpi.com
The labeled metabolites are typically analyzed by mass spectrometry or NMR. mdpi.com By measuring the abundance and distribution of the isotopic label in different molecules over time, it is possible to quantify the rates of metabolic reactions, a field known as metabolic flux analysis. For example, stable isotope tracers have been used to evaluate intramuscular fatty acid metabolism. physiology.org The use of deuterated fatty acids as internal standards in quantitative MS methods is also a form of isotopic labeling. nih.govlipidmaps.orguniversiteitleiden.nl
Quantitative Method Validation and Quality Control in this compound Analysis
Ensuring the accuracy and reliability of analytical data for this compound requires rigorous method validation and ongoing quality control. lipidanalytical.comnih.govfapas.com Method validation establishes that an analytical procedure is suitable for its intended purpose and typically involves assessing several key parameters. unitn.itmdpi.comunife.it
Key Validation Parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is often assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (R²) of the resulting calibration curve. unitn.itmdpi.comunife.it
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a reference material with a known concentration of the analyte or by performing recovery studies where a known amount of the analyte is spiked into a sample matrix. frontiersin.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). unitn.itmdpi.comunife.it
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. unitn.itmdpi.com
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components.
Matrix Effects: The influence of other components in the sample matrix on the ionization and detection of the analyte. These effects can be evaluated by comparing the response of the analyte in the matrix to its response in a pure solvent. frontiersin.orgunitn.it
Quality Control (QC):
Quality control involves the routine use of procedures to monitor the performance of the analytical method. lipidanalytical.comfapas.com This includes the regular analysis of QC samples, which are typically prepared at low, medium, and high concentrations within the calibration range. unitn.it The results from the QC samples are used to ensure that the method is performing within established limits and that the data generated are reliable. Additionally, participation in proficiency testing schemes or inter-laboratory comparison studies, such as the Fatty Acid Quality Assurance Program (FAQAP), can provide an external assessment of a laboratory's analytical performance. nist.gov
Derivatization and Analog Studies for Mechanistic Research on 9e Heptadecenoic Acid
Synthesis of Isotopically Labeled 9E-Heptadecenoic Acid (for research probes)
Isotopically labeled versions of fatty acids are indispensable tools for tracing their absorption, metabolism, and incorporation into complex lipids without altering their fundamental chemical properties. Stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used for this purpose.
Deuterium Labeling: General methods for creating deuterium-labeled unsaturated fatty acids often involve H/D exchange reactions under specific conditions or the chemical synthesis of fatty acid chains using deuterated building blocks. europa.euscribd.com For instance, a common strategy involves coupling chemically modified fatty acid fragments with carbanions derived from arylalkyl sulfones, where deuterium atoms can be incorporated at specific, stable positions on the carbon chain. nih.govresearchgate.net Another approach uses deuterated water (D₂O) as a tracer in biological systems, such as liver perfusions, to measure the synthesis of new fatty acids, which incorporate deuterium atoms. nih.gov
Carbon-13 Labeling: The synthesis of ¹³C-labeled fatty acids can be achieved through both biosynthetic and chemical methods. In biosynthetic approaches, microorganisms like the fungus Mortierella alpina can be cultured with ¹³C-labeled precursors, such as [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose, to produce polyunsaturated fatty acids with ¹³C atoms incorporated throughout the carbon chain. nih.govnih.gov The resulting labeling patterns can reveal complex metabolic processing, including elongation and desaturation events. researchgate.net In human placental explants, the metabolism of ¹³C-labeled fatty acids like palmitic and oleic acid has been tracked to understand their incorporation into various lipid classes. oup.com Chemical synthesis provides more precise control over the location of the ¹³C label, which is critical for certain mechanistic studies.
These labeled analogs of this compound can be used in metabolic flux analysis and can be traced within cells and tissues using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Preparation of Functionalized this compound Analogs (for research probes)
To investigate the interactions of this compound with its biological targets, its structure is often modified with functional groups that enable detection or capture. These functionalized analogs, including esters, amides, and conjugates with reporter molecules, serve as powerful research probes.
Ester Derivatives: The carboxyl group of this compound is a common site for modification. Esterification, typically to form methyl esters, is a standard derivatization for improving volatility for analysis by gas chromatography (GC). lmaleidykla.lt This reaction is commonly performed using acid catalysts, such as methanolic hydrogen chloride or boron trifluoride in methanol (B129727), which can also transesterify complex lipids to yield fatty acid methyl esters. lmaleidykla.ltaocs.org The preparation of fatty acid esters of hydroxy fatty acids (FAHFAs) has also been explored, highlighting the diversity of ester linkages in biological systems. nih.gov These ester derivatives can be used to study enzymatic activity and cellular uptake.
Amide Derivatives: Fatty acid amides (FAAs) represent a diverse class of biologically active lipids, and synthetic FAA analogs are used to study their metabolism and function. nih.govnih.govresearchgate.net The synthesis of this compound amides can be achieved through chemical methods or, more mildly, through enzymatic reactions catalyzed by lipases. biorxiv.orgresearchgate.net These enzymatic methods often use fatty acid methyl esters as acyl donors for the amidation reaction. biorxiv.org The resulting amides can be used to investigate the "fatty acid amidome" and the enzymes involved in its regulation. nih.gov
Fluorescent Conjugates: Attaching a fluorescent tag to this compound allows for its direct visualization in living cells, providing insights into its subcellular localization and trafficking. biorxiv.org A common strategy involves covalently bonding a fluorophore, such as a boron-dipyrromethene (BODIPY) dye, to the fatty acid. thermofisher.com The process typically requires activating the fatty acid's carboxyl group to make it more reactive, followed by conjugation with the chosen fluorophore. These fluorescent analogs are instrumental in real-time imaging studies of fatty acid metabolism and transport. thermofisher.com
Biotinylated Conjugates: Biotinylation is a powerful technique for affinity-based purification of binding partners. A this compound molecule can be conjugated to biotin, often via a linker, to create a "bait" molecule. caymanchem.com When this biotinylated probe is introduced into a biological system, it interacts with its target proteins. Subsequently, the entire complex can be captured and isolated from a cell lysate using streptavidin- or avidin-coated beads, which bind with very high affinity to biotin. This allows for the identification of proteins that specifically interact with the fatty acid. caymanchem.comnih.gov Trifunctional probes that combine a photoreactive group, a clickable tag, and the fatty acid analog itself have also been developed for comprehensive studies of lipid-protein interactions in living cells. pnas.org
Structure-Activity Relationship (SAR) Investigations using this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding which structural features of this compound are essential for its biological effects. By systematically modifying its structure—for example, by changing the double bond position or altering the chain length—researchers can map the chemical determinants of its activity.
The location of the double bond in a monounsaturated fatty acid can have a profound impact on its biological activity. nih.gov While SAR studies specifically comparing the 9E- isomer of heptadecenoic acid to its other positional isomers (e.g., 6-, 7-, or 11-heptadecenoic acid) are not extensively documented, research on related fatty acids provides a strong basis for the importance of this structural feature.
For example, studies on hexadecenoic acid (C16:1) positional isomers have revealed distinct biological activities and metabolic pathways. Palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1) are metabolized differently and can have varied effects on cell processes like proliferation and membrane fluidity in cancer cells. mdpi.comresearchgate.net The distribution of positional isomers of C16 and C18 fatty acids in human tissues has also been characterized, indicating that different isomers are present and likely have unique physiological roles. nih.gov The ability to separate positional isomers of heptadecenoic acid derivatives by gas chromatography-mass spectrometry (GC-MS) is a critical prerequisite for such comparative studies. researchgate.net These findings suggest that the biological effects of this compound are likely highly dependent on the specific position of its double bond.
Table 1: Known Positional Isomers of C16 and C18 Monounsaturated Fatty Acids and Their Significance
| Fatty Acid Isomer | Common Name | Significance |
|---|---|---|
| cis-9-Hexadecenoic acid | Palmitoleic acid | A lipokine with anti-inflammatory effects; involved in hepatic steatosis and insulin (B600854) signaling. nih.gov |
| cis-6-Hexadecenoic acid | Sapienic acid | Found in human sebum and phagocytic cells; its metabolism can influence membrane fluidity. mdpi.com |
| cis-7-Hexadecenoic acid | - | An isomer with anti-inflammatory effects found in human monocytes. nih.gov |
| cis-9-Octadecenoic acid | Oleic acid | The most common monounsaturated fatty acid in the human diet; protects against saturated fatty acid-induced lipotoxicity. nih.gov |
| cis-11-Octadecenoic acid | Vaccenic acid | A major trans-fatty acid in ruminant fats; can be converted to conjugated linoleic acid in humans. |
The length of a fatty acid's carbon chain is a major determinant of its physical properties, metabolic fate, and biological function. nih.gov As an odd-chain fatty acid, heptadecanoic acid (C17) has distinct metabolic implications compared to its even-chain neighbors, palmitic acid (C16) and stearic acid (C18).
The beta-oxidation of even-chain fatty acids yields acetyl-CoA exclusively. In contrast, the final cycle of beta-oxidation of an odd-chain fatty acid like this compound produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. pharmaxchange.infowikipedia.orgyoutube.com Propionyl-CoA can be converted to succinyl-CoA, which can then enter the citric acid cycle or serve as a precursor for gluconeogenesis. pharmaxchange.infowikipedia.org This unique metabolic endpoint means that odd-chain fatty acids can contribute to glucose production, a property not shared by even-chain fatty acids.
Studies comparing the effects of odd- and even-numbered medium-chain fatty acids have shown that while both can be beneficial in certain metabolic disorders, they may have different levels of efficacy. nih.gov Furthermore, research comparing monounsaturated fatty acids (like oleic acid, C18:1) with polyunsaturated fatty acids has shown that MUFAs may have superior protective effects on pancreatic islet function. nih.govnih.gov Therefore, varying the chain length from C16 to C18 around the C17 structure of this compound would be expected to significantly alter its metabolic impact and, consequently, its mechanism of action. uzh.chresearchgate.net
Table 2: Comparison of Metabolic End Products from Even- vs. Odd-Chain Fatty Acid Oxidation
| Fatty Acid Type | Example(s) | Final Beta-Oxidation Products | Anaplerotic Potential (via Succinyl-CoA) |
|---|---|---|---|
| Even-Chain | Palmitic acid (C16:0), Stearic acid (C18:0) | Acetyl-CoA only | No |
| Odd-Chain | Heptadecenoic acid (C17:1) , Pentadecanoic acid (C15:0) | Acetyl-CoA and Propionyl-CoA | Yes |
Role of Double Bond Configuration (E/Z Isomerism)
The Z (or cis) configuration introduces a distinct "kink" or bend in the hydrocarbon chain. This bend disrupts the uniform packing of fatty acid chains within cell membranes, leading to an increase in membrane fluidity. nih.gov This disruption is a key factor in the observed biological activities of many cis-unsaturated fatty acids. For instance, the antifungal properties of (9Z)-heptadecenoic acid, produced by the biocontrol agent Pseudozyma flocculosa, are attributed to its ability to partition into and disorder the fungal membrane's lipid bilayer. nih.govresearchgate.net This disordering effect can alter the function of membrane-bound proteins and compromise membrane integrity. nih.gov
In contrast, the E (or trans) configuration results in a more linear, straight-chain geometry, similar to that of a saturated fatty acid. This linear shape allows trans fatty acids to pack more tightly and orderly within membranes, having a less disruptive effect on membrane fluidity compared to their cis counterparts.
Studies on analogous fatty acids provide significant insight into the functional differences between E and Z isomers. Research on the C18 analog, oleic acid (cis-9-octadecenoic acid) and its trans isomer, elaidic acid (trans-9-octadecenoic acid), has demonstrated profound differences in their metabolic and physiological effects. One study found that while the cis isomer actively regulated hepatic low-density lipoprotein (LDL) receptor activity, the trans isomer was described as "biologically neutral" in this context, failing to produce the same regulatory effects. nih.gov This suggests that the specific three-dimensional structure conferred by the double bond's configuration is essential for recognition and interaction with the relevant biological machinery.
The differential biological activity highlights the principle of stereospecificity in biochemical interactions, where enzymes and receptors can distinguish between isomers. The enzymes responsible for fatty acid metabolism are often highly specific to the cis configuration, which is the form predominantly produced in most biological systems. reddit.com
Below is a data table summarizing the key distinctions between the E and Z isomers of 9-heptadecenoic acid based on established principles of fatty acid stereochemistry.
| Feature | This compound (trans) | 9Z-heptadecenoic acid (cis) |
| Molecular Shape | Relatively linear | Kinked or bent at the double bond |
| Effect on Membrane Fluidity | Minimal disruption; packs similarly to saturated fatty acids | Increases membrane fluidity by disrupting acyl chain packing nih.gov |
| Biological Activity Analogy | Tends to be less biologically active or have different effects compared to the cis isomer nih.gov | Known to have specific biological activities, such as antifungal properties researchgate.net |
| Natural Abundance | Less common in biological systems | More common isomer found in nature reddit.com |
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of fatty acids like this compound at the molecular level. These methods provide insights into interactions, conformational dynamics, and thermodynamic properties that can be difficult to observe experimentally.
Computational Modeling for Physicochemical Properties: Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict the solubility and partitioning behavior of this compound in various systems. nih.gov Such in silico modeling can help understand how the fatty acid might distribute itself between aqueous and lipid environments, a key factor in its bioavailability and interaction with cell membranes. These models calculate thermodynamic properties based on the molecule's surface polarity, allowing for the prediction of its behavior in complex mixtures. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. For this compound, simulations can reveal how it incorporates into a model cell membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC, or dioleoylphosphatidylcholine - DOPC bilayer) and how its presence affects the membrane's structural and dynamic properties. semanticscholar.org
Key insights that can be gained from MD simulations include:
Membrane Localization: Simulations can predict the preferred location and orientation of this compound within the lipid bilayer. Due to its linear shape, it is expected to align with the phospholipid acyl chains.
Impact on Membrane Structure: Researchers can analyze how the fatty acid affects membrane thickness, lipid packing, and the lateral organization of membrane components. The trans configuration of this compound would likely have a minimal disordering effect compared to its cis isomer.
Interaction Energies: The strength and nature of interactions (e.g., van der Waals, electrostatic) between the fatty acid and surrounding lipid and water molecules can be quantified. nih.gov
Permeability and Transport: MD simulations can be used to calculate the potential of mean force (PMF) for moving the fatty acid across a membrane, providing insights into its passive transport characteristics. mdpi.com
The table below outlines common computational approaches and their specific applications for studying this compound.
| Computational Method | Simulation Software/Tool | Key Parameters Investigated | Potential Insights for this compound |
| Quantum Chemistry / Solvation Models | COSMO-RS | Solubility, Partition coefficient (LogP), Chemical potential | Prediction of solubility in lipid-based systems and partitioning between oil and water phases. nih.gov |
| All-Atom Molecular Dynamics (AA-MD) | GROMACS, AMBER | Interatomic forces, Conformational changes, Lipid order parameters, Radial distribution functions | Detailed analysis of interactions with specific phospholipids (B1166683), effect on local membrane structure, and hydration profile. nih.gov |
| Coarse-Grained Molecular Dynamics (CG-MD) | Martini Force Field | Large-scale membrane deformations, Lipid domain formation, Diffusion rates | Simulation of longer timescale events, such as the aggregation of multiple fatty acid molecules and their influence on membrane curvature and phase behavior. nih.gov |
These computational techniques allow for a detailed, atomistic-level understanding of how the specific E configuration of the double bond in this compound governs its interactions with complex biological environments like cell membranes.
Advanced Research Perspectives and Emerging Areas for 9e Heptadecenoic Acid
Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics, Metabolomics)
A holistic understanding of 9E-heptadecenoic acid's biological significance can be achieved by integrating various "omics" disciplines. These high-throughput analytical approaches allow for a comprehensive view of the molecular landscape within which this fatty acid functions.
Lipidomics: This is the large-scale study of lipids in biological systems. Advanced lipidomics platforms, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can precisely identify and quantify hundreds of lipid species, including this compound. jsbms.jp By applying lipidomics, researchers can map the incorporation of this compound into various lipid classes such as phospholipids (B1166683), triglycerides, and cholesteryl esters. This can reveal its distribution within cellular membranes and storage depots, providing clues about its functional roles. Furthermore, comparative lipidomics of cells or tissues with varying levels of this compound can uncover alterations in the broader lipid profile, highlighting potential interactions and metabolic pathways.
Proteomics: This field involves the large-scale analysis of proteins. In the context of this compound, proteomics can identify proteins that are differentially expressed or post-translationally modified in response to this fatty acid. sciopen.com For instance, proteins involved in fatty acid transport, activation (e.g., acyl-CoA synthetases), and metabolism (e.g., desaturases, elongases) could be key targets. nih.gov Integrative analysis of proteomic and lipidomic data can reveal correlations between specific proteins and the abundance of this compound-containing lipids, suggesting enzymatic or regulatory relationships. nih.gov
Metabolomics: This is the comprehensive study of small molecules, or metabolites, within a biological system. Untargeted metabolomics can provide a broad snapshot of the metabolic state of a cell or organism and identify pathways affected by this compound. researchgate.net For example, an increase in this compound might alter the pools of other fatty acids, amino acids, or central carbon metabolism intermediates. Such analyses can help to place this compound within the larger metabolic network.
Systems Biology Approaches to Elucidate this compound Networks
Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. researchgate.net For this compound, systems biology can be used to construct metabolic network models that predict its synthesis, degradation, and interactions with other cellular components.
Mathematical modeling of fatty acid metabolism can help to simulate the flow of carbon through various pathways, including those that may involve this compound. diva-portal.orgnih.gov By incorporating experimental data from multi-omics studies, these models can be refined to generate hypotheses about the regulation of this compound levels and its impact on cellular homeostasis. For instance, a systems approach could model how dietary precursors or genetic modifications affect the production and accumulation of this fatty acid. diva-portal.org
Furthermore, network analysis can identify key nodes and modules within the metabolic network that are influenced by this compound. nih.gov This could reveal previously unknown connections to other metabolic pathways, such as inflammation or signaling cascades. By taking a systems-level view, researchers can move from studying this compound in isolation to understanding its role within the intricate web of cellular processes.
Advanced Imaging Techniques for this compound Localization and Dynamics
Visualizing the subcellular location and movement of this compound is crucial for understanding its function. While this specific fatty acid has not been the direct subject of extensive imaging studies, a variety of advanced techniques are available for lipid imaging and could be adapted for this purpose.
Coherent Raman Scattering (CRS) Microscopy: This label-free imaging technique, which includes Stimulated Raman Scattering (SRS) microscopy, allows for the visualization of lipids based on their intrinsic vibrational contrast. acs.orgrsc.org CRS microscopy can map the distribution of lipids within cells and tissues with high spatial resolution, distinguishing between lipid-rich structures like lipid droplets and the surrounding cytoplasm. acs.orgacs.org While differentiating between highly similar fatty acid structures remains a challenge, advancements in hyperspectral SRS imaging may one day allow for the specific mapping of this compound. nih.govresearchgate.net
Fluorescent Probes: The development of fatty acid analogs linked to fluorescent dyes (fluorophores) enables their tracking within living cells. thermofisher.com Researchers could potentially synthesize a fluorescent version of this compound. thermofisher.com Once introduced into cells, the probe's movement and localization could be monitored in real-time using fluorescence microscopy, providing insights into its uptake, trafficking between organelles, and incorporation into specific cellular structures. rsc.orgrsc.org
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the spatial distribution of various molecules, including specific fatty acids, directly in tissue sections. This would allow for the visualization of this compound's location within complex tissues, correlating its presence with specific cell types or pathological features.
These imaging technologies offer powerful tools to investigate the "where" and "when" of this compound's activity, complementing the "what" and "how much" information provided by omics approaches.
Development of Novel Research Tools and Methodologies for this compound Studies
Advancing our understanding of this compound requires the development of specialized tools and methods for its study.
Chemical Synthesis: The limited commercial availability of pure this compound can be a bottleneck for research. The development of robust and efficient chemical synthesis protocols is essential to provide researchers with the necessary standards for analytical studies and for use in cell culture and animal experiments. nih.govresearchgate.netnih.gov
Analytical Methods: Refining analytical techniques to accurately separate and quantify this compound from its isomers, such as cis-9-heptadecenoic acid, is crucial. This may involve the development of new chromatographic methods or the application of high-resolution mass spectrometry.
Molecular Probes: Beyond fluorescent tags, the creation of other molecular probes, such as biotinylated or photo-crosslinkable analogs of this compound, could help in identifying its binding partners and interacting proteins.
Genetically Encoded Sensors: In the long term, the development of genetically encoded biosensors that can detect and report the levels of specific fatty acids in living cells could provide unparalleled insights into the dynamics of this compound metabolism.
The creation of these bespoke research tools will be instrumental in overcoming the current challenges associated with studying this rare fatty acid.
Environmental Impact and Bioremediation Potential Related to this compound
The role of this compound in the environment is largely unexplored. However, as a fatty acid produced by some microorganisms, it may have ecological significance. The antifungal properties of its cis-isomer, cis-9-heptadecenoic acid, produced by the yeast Pseudozyma flocculosa, suggest a potential role in microbial interactions and defense. researchgate.net Further research is needed to determine if this compound has similar activities.
The biodegradability of this compound is also an area for investigation. Understanding how this fatty acid is broken down by environmental microbes is important for assessing its persistence and potential impact on ecosystems. Conversely, microorganisms that produce or metabolize odd-chain fatty acids could have potential applications in bioremediation, the use of biological organisms to clean up contaminated sites. While this is a speculative area, the metabolic diversity of microorganisms suggests that some may be capable of degrading specific types of lipid-based pollutants.
Biotechnological Applications and Engineering of this compound Producing Organisms (for research purposes, not product development)
The scarcity of this compound from natural sources presents a significant hurdle for research. Metabolic engineering of microorganisms offers a promising solution to this problem by creating cell factories capable of producing this and other rare fatty acids. nih.govresearchgate.net The oleaginous yeast Yarrowia lipolytica has emerged as a particularly suitable host for this purpose due to its high capacity for lipid accumulation and the availability of advanced genetic engineering tools. nih.govnih.gov
Significant progress has been made in engineering Y. lipolytica to produce odd-chain fatty acids, including the closely related cis-9-heptadecenoic acid. mdpi.com These efforts typically involve the introduction of metabolic pathways that can generate propionyl-CoA, the precursor for odd-chain fatty acid synthesis. frontiersin.orgnih.govresearchgate.net By overexpressing key enzymes and optimizing fermentation conditions, researchers have been able to achieve significant titers of cis-9-heptadecenoic acid. mdpi.com
These engineered strains serve as invaluable research tools, providing a renewable and scalable source of odd-chain fatty acids for further study. The ability to produce these compounds in a controlled manner opens the door to more in-depth investigations of their physical properties, biological activities, and potential applications.
**Table 1: Biotechnological Production of cis-9-Heptadecenoic Acid in Engineered *Yarrowia lipolytica***
| Engineered Strain / Condition | Key Genetic Modifications / Culture Conditions | Titer of cis-9-Heptadecenoic Acid (g/L) | Reference |
| Genetically engineered Y. lipolytica | Optimized fermentation with sucrose (B13894), glycerol (B35011), sodium acetate (B1210297), sodium propionate (B1217596), and yeast extract. | 0.82 ± 0.01 | mdpi.com |
Q & A
Q. What analytical techniques are most reliable for characterizing 9E-heptadecenoic acid in biological samples?
To ensure accurate identification and quantification, researchers should employ a combination of gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. GC-MS parameters (e.g., column type, ionization mode) must be optimized to resolve isomers like this compound from co-eluting compounds . NMR analysis (¹H and ¹³C) should include peak assignments using reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) . For trace-level detection, derivatization (e.g., methyl ester formation) improves sensitivity .
Q. How can researchers design controlled experiments to study the metabolic pathways involving this compound?
Experimental design should include:
- Model systems : Cell cultures (e.g., hepatocytes) or in vivo models (e.g., rodents) with controlled diets to eliminate confounding variables .
- Isotopic labeling : Use ¹³C-labeled this compound to track incorporation into lipid pools via liquid scintillation counting or mass spectrometry .
- Control groups : Include baseline measurements of endogenous fatty acid levels and negative controls (e.g., knockout models for enzymes like Δ9-desaturase) .
- Statistical power : Pre-sample size calculations to ensure reproducibility, with ≥3 biological replicates .
Q. What are the key challenges in synthesizing high-purity this compound for in vitro studies?
Synthesis challenges include:
- Stereochemical control : Catalytic hydrogenation or Wittig reactions must be optimized to favor the trans (E) configuration .
- Purification : Silica gel chromatography or HPLC with chiral columns can separate E/Z isomers, but solvent gradients must be calibrated using standards .
- Purity validation : Report purity thresholds (e.g., ≥98%) via GC-MS peak integration and compare retention indices to authenticated references .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on the bioactivity of this compound across studies?
Contradictions often arise from methodological variability. A systematic approach includes:
- Meta-analysis : Pool data from studies meeting predefined inclusion criteria (e.g., standardized dosage, exposure duration) and assess heterogeneity using I² statistics .
- Sensitivity analysis : Test whether conclusions hold when excluding outliers or low-quality datasets (e.g., studies lacking negative controls) .
- Mechanistic validation : Use knockdown/overexpression models to confirm proposed pathways (e.g., PPAR-γ activation) .
Q. What statistical models are appropriate for analyzing dose-response relationships of this compound in toxicological assays?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
- ANOVA with post hoc tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
- Benchmark dose (BMD) modeling : Use EPA-approved software (e.g., BMDS) for risk assessment, ensuring confidence intervals account for assay variability .
Q. How can researchers validate the specificity of antibodies used in immunoassays targeting this compound-protein adducts?
- Competitive ELISA : Pre-incubate antibodies with excess free this compound to confirm signal reduction ≥80% .
- Cross-reactivity testing : Screen against structurally similar fatty acids (e.g., 10E-heptadecenoic acid) .
- Mass spectrometry validation : Use parallel reaction monitoring (PRM) to confirm adduct identity in positive samples .
Data Reporting and Validation
Q. What criteria should be applied to assess the reliability of this compound data in published literature?
Adopt the COSMOS-E framework for systematic reviews :
- Data quality : Check for compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Method transparency : Ensure full disclosure of analytical parameters (e.g., LC-MS gradients, collision energies) .
- Bias assessment : Use tools like ROBINS-I to evaluate confounding factors in observational studies .
Q. How can researchers address sampling bias in epidemiological studies investigating this compound intake?
- Stratified sampling : Ensure proportional representation of subpopulations (e.g., age, sex) .
- Blinding : Mask laboratory personnel to participant groups during fatty acid analysis .
- Sensitivity analysis : Re-run models after excluding underrepresented cohorts .
Methodological Best Practices
Q. What protocols are recommended for long-term stability studies of this compound in storage?
- Temperature : Store at −80°C under argon to prevent oxidation; validate stability via periodic GC-MS over 6–12 months .
- Container material : Use amber glass vials with PTFE-lined caps to minimize adsorption .
- Degradation markers : Monitor peroxide value and conjugated dienes spectrophotometrically .
Q. How should researchers optimize chromatographic conditions for separating this compound from complex lipid matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
